Eglin c (41-49)
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78N12O15/c1-23(2)18-31(41(68)53-30(11-9-17-52-48(49)50)40(67)55-33(20-27-12-14-28(63)15-13-27)43(70)58-35(22-61)47(74)75)54-44(71)34(21-36(64)65)56-42(69)32(19-24(3)4)57-46(73)38(26(7)62)60-45(72)37(25(5)6)59-39(66)29-10-8-16-51-29/h12-15,23-26,29-35,37-38,51,61-63H,8-11,16-22H2,1-7H3,(H,53,68)(H,54,71)(H,55,67)(H,56,69)(H,57,73)(H,58,70)(H,59,66)(H,60,72)(H,64,65)(H,74,75)(H4,49,50,52)/t26-,29+,30+,31+,32+,33+,34+,35+,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWKRDTXAJKKKX-WWRYCTMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78N12O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153564 | |
| Record name | Eglin c (41-49) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1063.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122299-11-0 | |
| Record name | Eglin c (41-49) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122299110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eglin c (41-49) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Eglin c (41-49): A Technical Whitepaper on its Mechanism of Action as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eglin c, a potent serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis, and its fragments have garnered significant interest for their therapeutic potential. This document provides a detailed technical overview of the mechanism of action of the synthetic nonapeptide fragment, Eglin c (41-49). This fragment specifically targets and inhibits chymotrypsin and cathepsin G, key enzymes involved in inflammation and tissue remodeling. This guide synthesizes the current understanding of its inhibitory kinetics, the experimental methodologies used for its characterization, and its potential implications in modulating inflammatory pathways, including an indirect influence on mast cell degranulation.
Core Mechanism of Action: Serine Protease Inhibition
Eglin c (41-49) functions as a competitive inhibitor of specific serine proteases, namely α-chymotrypsin and cathepsin G.[1] The core of its mechanism lies in the "standard mechanism" of serine protease inhibition, where the inhibitor's reactive site loop binds to the active site of the protease, mimicking a substrate. This interaction forms a stable, non-covalent complex that prevents the enzyme from binding to and cleaving its natural substrates.
The specificity of Eglin c (41-49) is a key characteristic. While the parent Eglin c molecule inhibits a broader range of serine proteases, including leukocyte elastase, the (41-49) fragment exhibits a more targeted profile, primarily acting on chymotrypsin-like enzymes.[2] This specificity is attributed to the amino acid sequence of the fragment, which corresponds to a crucial binding loop of the full-length Eglin c protein.
Quantitative Data: Inhibitory Potency
The inhibitory activity of Eglin c (41-49) has been quantified through the determination of its inhibition constants (Ki). These values provide a measure of the inhibitor's potency, with lower values indicating stronger inhibition.
| Target Enzyme | Inhibitor | Ki (M) | Reference |
| α-Chymotrypsin | Eglin c (41-49) | 2.0 x 10-5 | [1] |
| Cathepsin G | Eglin c (41-49) | 4.0 x 10-5 | [2] |
Experimental Protocols
The characterization of Eglin c (41-49) as a serine protease inhibitor relies on well-defined enzymatic assays. Below are detailed methodologies for assessing its inhibitory activity against α-chymotrypsin and cathepsin G.
α-Chymotrypsin Inhibition Assay
This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).
Materials:
-
α-Chymotrypsin (bovine pancreas)
-
Eglin c (41-49)
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
-
Trizma base buffer (80 mM, pH 7.8 at 25°C)
-
Calcium chloride (CaCl2)
-
Methanol
-
Hydrochloric acid (HCl, 0.001 N)
-
Spectrophotometer capable of measuring absorbance at 256 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Trizma base buffer and adjust the pH to 7.8.
-
Dissolve BTEE in 50% (w/w) methanol to a final concentration of 1.07 mM.
-
Dissolve α-chymotrypsin in 0.001 N HCl to a stock concentration of 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 10-30 µg/mL) in 0.001 N HCl.
-
Prepare a stock solution of Eglin c (41-49) in a suitable solvent (e.g., DMSO or water) and make serial dilutions.
-
-
Assay:
-
In a cuvette, combine 1.5 mL of Trizma base buffer and 1.4 mL of the BTEE solution.
-
Add a specific volume of the Eglin c (41-49) dilution (or solvent for control).
-
Equilibrate the mixture to 25°C in the spectrophotometer.
-
Initiate the reaction by adding 0.1 mL of the diluted α-chymotrypsin solution.
-
Immediately mix and record the increase in absorbance at 256 nm for 5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (ΔA256/min) from the linear portion of the curve.
-
Determine the percentage of inhibition for each concentration of Eglin c (41-49).
-
Calculate the Ki value using appropriate enzyme kinetic models (e.g., Morrison equation for tight-binding inhibitors).
-
Cathepsin G Inhibition Assay
This protocol utilizes the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-Nitroanilide (Suc-AAPF-pNA).
Materials:
-
Cathepsin G (human leukocyte)
-
Eglin c (41-49)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-Nitroanilide (Suc-AAPF-pNA)
-
HEPES buffer (100 mM, pH 7.5 at 37°C)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer capable of measuring absorbance at 410 nm
Procedure:
-
Reagent Preparation:
-
Prepare the HEPES buffer and adjust the pH to 7.5.
-
Dissolve Suc-AAPF-pNA in DMSO to a stock concentration of 20 mM.
-
Immediately before use, prepare a working solution of Cathepsin G (e.g., 1.25 - 2.50 units/mL) in cold deionized water.
-
Prepare a stock solution of Eglin c (41-49) in a suitable solvent and make serial dilutions.
-
-
Assay:
-
In a microplate well or cuvette, add 1.60 mL of HEPES buffer.
-
Add a specific volume of the Eglin c (41-49) dilution (or solvent for control).
-
Add 0.20 mL of the Suc-AAPF-pNA solution.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding 0.025 mL of the Cathepsin G solution.
-
Immediately mix and record the increase in absorbance at 410 nm for approximately 5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (ΔA410/min) from the linear portion of the curve.
-
Determine the percentage of inhibition for each concentration of Eglin c (41-49).
-
Calculate the Ki value using appropriate enzyme kinetic models.
-
Indirect Mechanism: Modulation of Mast Cell Degranulation
While Eglin c (41-49) does not directly target mast cells, its mechanism of action is relevant to mast cell-mediated inflammatory responses. Mast cells are significant sources of chymotryptic enzymes (chymases) and cathepsin G. Upon degranulation, these proteases are released into the extracellular matrix where they can contribute to tissue remodeling, inflammation, and the activation of other signaling pathways.
Furthermore, external application of α-chymotrypsin has been shown to induce histamine release from mast cells, indicating that chymotryptic activity in the cellular microenvironment can directly activate these cells. By inhibiting cathepsin G and chymotrypsin, Eglin c (41-49) can potentially attenuate the downstream effects of mast cell degranulation and may also reduce the activation of mast cells by external chymotryptic enzymes.
Conclusion
Eglin c (41-49) is a specific and potent inhibitor of the serine proteases α-chymotrypsin and cathepsin G. Its mechanism of action follows the standard model of competitive inhibition, forming a stable complex with the target enzyme's active site. The well-defined inhibitory profile and the availability of robust in vitro assays make it a valuable tool for research into the roles of these proteases in physiological and pathological processes. Furthermore, its ability to inhibit key proteases released by mast cells suggests a potential therapeutic role in modulating inflammatory conditions where mast cell degranulation is a contributing factor. Further investigation into the in vivo efficacy and safety of Eglin c (41-49) is warranted to fully explore its therapeutic potential.
References
Eglin c (41-49): A Technical Guide to its Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, function, and experimental methodologies related to the synthetic peptide, Eglin c (41-49). This nonapeptide, a fragment of the naturally occurring 70-amino acid proteinase inhibitor Eglin c, has garnered significant interest for its selective inhibitory action against specific serine proteases. This document consolidates key data, outlines detailed experimental protocols, and visualizes associated pathways and workflows to serve as a comprehensive resource for the scientific community.
Core Structural and Functional Characteristics
Eglin c (41-49) is a synthetic peptide with the amino acid sequence Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr . Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C48H78N12O15 | [1] |
| Molecular Weight | 1063.23 g/mol | [1] |
| Amino Acid Sequence | Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr | [1] |
| Primary Function | Inhibitor of Cathepsin G and α-Chymotrypsin | [2][3] |
| Inactive Against | Leukocyte Elastase | [2][3] |
The primary function of Eglin c (41-49) is its ability to inhibit the enzymatic activity of cathepsin G and α-chymotrypsin.[2][3] Notably, unlike the full-length Eglin c protein, this fragment does not inhibit leukocyte elastase. This specificity suggests that the binding site for leukocyte elastase on the parent molecule resides outside of the 41-49 amino acid region.[2]
Quantitative Inhibitory Activity
The inhibitory potency of Eglin c (41-49) is quantified by its inhibitory constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The table below summarizes the reported Ki values for its target enzymes.
| Target Enzyme | Inhibitory Constant (Ki) |
| Cathepsin G | 42 µM[4] |
| α-Chymotrypsin | 20 µM[4] |
These micromolar Ki values indicate a moderate to potent level of inhibition against these specific serine proteases.
Experimental Protocols
Synthesis and Purification of Eglin c (41-49)
The synthesis of Eglin c (41-49) is typically achieved through a conventional solution-phase peptide synthesis methodology. This approach involves the stepwise coupling of protected amino acid residues or small peptide fragments.
Key Methodological Steps:
-
Fragment Condensation: The synthesis often employs the coupling of smaller, protected peptide fragments. The azide method is frequently utilized for fragment condensation as it minimizes the risk of racemization. Another reported method for the synthesis of this peptide is the 6-chloro-2-pyridyl ester method .
-
Deprotection: Following the complete assembly of the protected nonapeptide, the protecting groups are removed. A common method for final deprotection is treatment with hydrogen fluoride (HF) in the presence of scavengers such as thioanisole and m-cresol.
-
Purification: The crude peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC) .
A generalized workflow for the synthesis and purification is depicted in the following diagram:
Enzyme Inhibition Assays
The inhibitory activity of Eglin c (41-49) is determined by measuring the reduction in the rate of substrate hydrolysis by the target enzyme in the presence of the inhibitor.
A standard method for assessing cathepsin G inhibition involves a chromogenic substrate.
-
Enzyme: Human Cathepsin G
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-Nitroanilide
-
Buffer: 100 mM HEPES, pH 7.5
-
Temperature: 37°C
-
Detection: Spectrophotometric measurement of the release of p-nitroaniline at 410 nm.
Procedure:
-
Pre-incubate Cathepsin G with varying concentrations of Eglin c (41-49) in the assay buffer.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the increase in absorbance at 410 nm over time.
-
Calculate the initial reaction velocities and determine the Ki value through appropriate kinetic models (e.g., Dixon or Cheng-Prusoff equation).
A common method for determining α-chymotrypsin inhibition utilizes a specific ester substrate.
-
Enzyme: Bovine pancreatic α-Chymotrypsin
-
Substrate: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
-
Buffer: 80 mM Tris-HCl, 100 mM CaCl2, pH 7.8
-
Temperature: 25°C
-
Detection: Spectrophotometric measurement of the increase in absorbance at 256 nm due to the hydrolysis of BTEE.
Procedure:
-
Pre-incubate α-Chymotrypsin with varying concentrations of Eglin c (41-49) in the assay buffer.
-
Add the BTEE substrate to start the reaction.
-
Record the change in absorbance at 256 nm over a set period.
-
Determine the initial reaction rates and calculate the Ki value.
A generalized workflow for the enzyme inhibition assay is presented below:
Signaling Pathways
The inhibitory action of Eglin c (41-49) on cathepsin G and α-chymotrypsin has implications for inflammatory signaling pathways.
Downregulation of Cathepsin G-Mediated Inflammation
Cathepsin G is a key player in inflammation, capable of activating protease-activated receptors (PARs) and processing various cytokines and chemokines to amplify the inflammatory response. By inhibiting cathepsin G, Eglin c (41-49) can potentially attenuate these downstream signaling events.
Potentiation of Anti-inflammatory Effects via α-Chymotrypsin Inhibition
Recent studies have indicated that α-chymotrypsin can exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. The inhibition of α-chymotrypsin by Eglin c (41-49) could potentially modulate this activity, although the precise nature of this interaction requires further investigation. A simplified representation of the established anti-inflammatory role of α-chymotrypsin is shown below.
Conclusion
Eglin c (41-49) serves as a valuable research tool for studying the roles of cathepsin G and α-chymotrypsin in various physiological and pathological processes. Its selective inhibitory profile makes it a more specific probe than the full-length Eglin c protein. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this and similar peptide-based enzyme inhibitors. Further investigation into the downstream cellular consequences of inhibiting these proteases with Eglin c (41-49) is warranted to fully elucidate its therapeutic potential.
References
- 1. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]
- 2. Cathepsin G - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Eglin c (41-49): A Technical Guide to its Sequence, Composition, and In-Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic peptide fragment Eglin c (41-49), derived from the potent serine protease inhibitor Eglin c, originally isolated from the medicinal leech Hirudo medicinalis. This document details its amino acid sequence and composition, experimental protocols for its synthesis and characterization, and its known inhibitory activity against specific proteases.
Peptide Sequence and Composition
The Eglin c (41-49) fragment is a nonapeptide with the following amino acid sequence.
Table 1: Amino Acid Sequence of Eglin c (41-49)
| Representation | Sequence |
| Three-Letter Code | Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr |
| One-Letter Code | SPVTLDLRY |
The amino acid composition of this peptide is detailed in Table 2, providing a quantitative breakdown of its constituent residues.
Table 2: Amino Acid Composition of Eglin c (41-49)
| Amino Acid | Three-Letter Code | One-Letter Code | Count |
| Aspartic Acid | Asp | D | 1 |
| Arginine | Arg | R | 1 |
| Leucine | Leu | L | 2 |
| Proline | Pro | P | 1 |
| Serine | Ser | S | 1 |
| Threonine | Thr | T | 1 |
| Tyrosine | Tyr | Y | 1 |
| Valine | Val | V | 1 |
| Total Residues | 9 |
Experimental Protocols
The synthesis and characterization of Eglin c (41-49) can be achieved through a series of well-established laboratory procedures. The following sections provide detailed methodologies for these key experiments.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. The Fmoc/tBu strategy is a widely used approach.
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Methodology:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a non-polar solvent like dichloromethane (DCM) or dimethylformamide (DMF) for at least 30 minutes.
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin. For 2-chlorotrityl chloride resin, dissolve the amino acid in DCM with a base such as diisopropylethylamine (DIPEA) and add it to the swollen resin.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in DMF) and couple it to the deprotected N-terminus of the peptide-resin.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Collection: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for Peptide Purification
Caption: Workflow for Peptide Purification by RP-HPLC.
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).
-
Column Equilibration: Equilibrate a C18 reversed-phase column with the initial mobile phase.
-
Injection and Elution: Inject the dissolved peptide onto the column and elute with a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% over 30 minutes) in water, both containing 0.1% TFA.
-
Detection and Fractionation: Monitor the elution of the peptide using a UV detector at 210-220 nm and collect fractions corresponding to the major peaks.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a fluffy white powder.
Peptide Characterization: Mass Spectrometry
The identity of the purified peptide is confirmed by mass spectrometry to verify its molecular weight and sequence.
Experimental Workflow for Peptide Sequencing by Mass Spectrometry
Caption: Workflow for Peptide Sequencing by Mass Spectrometry.
Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent for mass spectrometry analysis.
-
Ionization: Introduce the sample into the mass spectrometer and ionize the peptide molecules using either electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
MS1 Analysis: In the first stage of mass analysis (MS1), determine the mass-to-charge ratio (m/z) of the intact peptide (precursor ion).
-
Fragmentation: Isolate the precursor ion and subject it to fragmentation, typically through collision-induced dissociation (CID).
-
MS2 Analysis: In the second stage of mass analysis (MS2), measure the m/z of the resulting fragment ions.
-
Data Analysis: Analyze the fragmentation pattern (the tandem mass spectrum) to deduce the amino acid sequence of the peptide.
Biological Activity and Mechanism of Action
Eglin c (41-49) has been shown to be an inhibitor of the serine proteases cathepsin G and α-chymotrypsin.[1] The inhibitory constants (Ki) for these interactions have been determined experimentally.
Table 3: Inhibitory Activity of Eglin c (41-49)
| Enzyme | Ki (μM) |
| Cathepsin G | 42[1] |
| α-Chymotrypsin | 20[1] |
The inhibitory action of Eglin c (41-49) is a direct interaction with the active site of the target proteases, preventing them from binding to and cleaving their natural substrates.
Signaling Pathway: Direct Inhibition of Proteases
Caption: Direct Inhibition of Cathepsin G and α-Chymotrypsin by Eglin c (41-49).
References
Eglin c (41-49): A Selective Serine Protease Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eglin c, a potent 70-amino acid serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis, has been the subject of extensive research. This technical guide focuses on a specific nonapeptide fragment, Eglin c (41-49), with the sequence Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr (SPVTLDLRY). This fragment has demonstrated selective inhibitory activity against certain serine proteases, positioning it as a molecule of interest for targeted therapeutic development, particularly in the context of inflammatory diseases. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and relevant signaling pathways.
Introduction to Eglin c and Serine Proteases
Serine proteases are a large family of enzymes that play crucial roles in a vast array of physiological processes, including digestion, blood coagulation, and immunity.[1] Dysregulation of serine protease activity is implicated in numerous pathological conditions, such as inflammatory disorders, cardiovascular diseases, and cancer.[2] These enzymes are characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues, which is essential for their proteolytic activity.
Eglin c is a canonical inhibitor that binds tightly to the active site of target serine proteases in a substrate-like manner, effectively blocking their catalytic function.[3] Unlike many other protease inhibitors, Eglin c's structure is stabilized by a network of hydrogen bonds and salt bridges rather than disulfide bonds. The inhibitory activity of Eglin c is primarily determined by its reactive site loop. The fragment Eglin c (41-49) corresponds to a portion of this loop and has been synthesized to investigate the minimal structural requirements for inhibitory activity.[4]
Inhibitory Activity and Selectivity of Eglin c (41-49)
The inhibitory potential of Eglin c (41-49) has been evaluated against several key serine proteases. The quantitative data for its inhibitory constant (Ki) are summarized in the table below.
| Target Protease | Eglin c (41-49) Ki (μM) | Full-Length Eglin c Ki (nM) | Reference |
| Cathepsin G | 42 | ~1.0 | [4] |
| α-Chymotrypsin | 20 | <0.1 | [4][5] |
| Human Leukocyte Elastase | No inhibition | ~0.5 | [3] |
| Trypsin | Not reported (Full-length Eglin c does not inhibit) | No inhibition | [6] |
Key Observations:
-
Eglin c (41-49) demonstrates moderate inhibitory activity against cathepsin G and α-chymotrypsin, with Ki values in the micromolar range.[4]
-
The inhibitory potency of the fragment is significantly lower than that of the full-length Eglin c protein, which exhibits nanomolar to picomolar affinity for its targets.
-
Importantly, Eglin c (41-49) is selective, showing no inhibitory activity against human leukocyte elastase.[3] While not directly tested, the lack of trypsin inhibition by the parent Eglin c molecule suggests that the (41-49) fragment is also unlikely to be a trypsin inhibitor.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of Eglin c (41-49) and its inhibitory activity.
Solid-Phase Peptide Synthesis of Eglin c (41-49) (SPVTLDLRY)
Principle:
Solid-phase peptide synthesis (SPPS) allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method simplifies the purification process as excess reagents and by-products are washed away after each coupling step.
Generalized Protocol:
-
Resin Preparation: Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin or a similar suitable resin. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Leu, Asp(OtBu), Leu, Thr(tBu), Val, Pro, and Ser(tBu).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) to prevent side reactions.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle:
RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration.
Generalized Protocol:
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile, containing 0.1% TFA.
-
Column and Mobile Phases: Use a preparative C18 RP-HPLC column. The mobile phases are typically:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Equilibrate the column with a low percentage of Solvent B. Inject the peptide solution and elute with a linear gradient of increasing Solvent B concentration. The specific gradient will need to be optimized for the SPVTLDLRY peptide.
-
Fraction Collection: Monitor the elution profile at a wavelength of 214 or 280 nm and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Serine Protease Inhibition Assay
Principle:
The inhibitory activity of Eglin c (41-49) can be determined by measuring the residual activity of the target protease in the presence of the inhibitor. This is typically done using a chromogenic or fluorogenic substrate that releases a colored or fluorescent product upon cleavage by the enzyme.
Protocol for Cathepsin G Inhibition:
-
Reagents:
-
Human Cathepsin G
-
Eglin c (41-49) stock solution (in a suitable buffer, e.g., Tris-HCl)
-
Chromogenic substrate: Suc-Val-Pro-Phe-pNA
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
-
Procedure:
-
In a 96-well plate, add a fixed concentration of cathepsin G to a series of wells containing increasing concentrations of Eglin c (41-49).
-
Include control wells with enzyme and buffer only (100% activity) and buffer only (blank).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Monitor the increase in absorbance at 405 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Protocol for α-Chymotrypsin Inhibition:
The protocol is similar to that for cathepsin G, with the following modifications:
-
Enzyme: Bovine α-Chymotrypsin
-
Chromogenic Substrate: Suc-Ala-Ala-Pro-Phe-pNA
Mechanism of Action and Signaling Pathways
Eglin c (41-49) acts as a competitive inhibitor, binding to the active site of cathepsin G and α-chymotrypsin and preventing substrate access. By inhibiting these proteases, Eglin c (41-49) can modulate inflammatory signaling pathways.
Cathepsin G-Mediated Inflammatory Signaling
Cathepsin G, released by neutrophils at sites of inflammation, can process and modify a variety of signaling molecules, including chemokines and cytokines.[1][7] For example, cathepsin G can cleave and activate the pro-inflammatory cytokine IL-36γ, amplifying the inflammatory response in conditions like psoriasis.[8] By inhibiting cathepsin G, Eglin c (41-49) can potentially dampen this pro-inflammatory cascade.
Chymotrypsin and the TLR4/NF-κB Pathway
While α-chymotrypsin is primarily a digestive enzyme, some studies suggest that serine proteases can influence inflammatory pathways. For instance, chymotrypsin has been shown to have anti-inflammatory effects by downregulating the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[9] This pathway is a central regulator of the innate immune response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines. While the direct role of α-chymotrypsin inhibition by Eglin c (41-49) in this context is speculative, it highlights a potential mechanism by which serine protease inhibitors can modulate inflammation.
Structural Considerations
To date, no experimentally determined three-dimensional structure of the Eglin c (41-49) fragment has been deposited in the Protein Data Bank (PDB). Structural analysis of peptides can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.
Workflow for NMR-Based Peptide Structure Determination
Conclusion and Future Directions
Eglin c (41-49) represents a minimalist approach to serine protease inhibition, retaining selectivity for cathepsin G and α-chymotrypsin while being inactive against leukocyte elastase. Its moderate inhibitory potency suggests that it could serve as a scaffold for the development of more potent and selective inhibitors. Future research should focus on:
-
Structural Elucidation: Determining the three-dimensional structure of Eglin c (41-49) in complex with its target proteases would provide invaluable insights for structure-based drug design.
-
Potency Optimization: Medicinal chemistry efforts could be directed towards modifying the peptide sequence to enhance its binding affinity and inhibitory potency.
-
In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are necessary to evaluate the therapeutic potential of Eglin c (41-49) and its derivatives.
This in-depth technical guide provides a foundation for researchers and drug development professionals interested in the further exploration of Eglin c (41-49) as a selective serine protease inhibitor. While there are gaps in the currently available data, the existing information highlights the potential of this peptide fragment as a starting point for the development of novel anti-inflammatory therapeutics.
References
- 1. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Eglin c and Fragments Peptide | Eglin c and Fragments Products [biosyn.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of human pancreatic proteinases by mucus proteinase inhibitor, eglin c and aprotinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Eglin c (41-49): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eglin c, a potent 70-amino acid serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis, has been the subject of extensive research due to its broad inhibitory spectrum.[1] This whitepaper focuses on a specific synthetic fragment, Eglin c (41-49), with the sequence H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OMe.[1][2] Unlike the parent molecule, which inhibits a wide range of proteases including leukocyte elastase, cathepsin G, and α-chymotrypsin, the (41-49) fragment exhibits a more selective inhibitory profile.[1][2][3] This document provides a detailed in vitro characterization of this nonapeptide, summarizing its inhibitory activity, experimental protocols for its assessment, and visual representations of its mechanism and experimental workflows.
Biochemical Properties and Inhibitory Spectrum
Eglin c (41-49) is a synthetic peptide fragment that has been studied to understand the structure-activity relationships of the full-length Eglin c protein.[2] Investigations have revealed that this fragment retains inhibitory activity but with a narrower and more specific target profile compared to the native protein.
Inhibitory Specificity:
The primary targets of Eglin c (41-49) are cathepsin G and α-chymotrypsin.[2][4][5][6] Notably, it does not inhibit leukocyte elastase.[1][2][3] This specificity suggests that the 41-49 region of Eglin c constitutes a key interaction site for cathepsin G and α-chymotrypsin, while other regions of the full-length protein are responsible for the inhibition of leukocyte elastase.[1][2][3]
Quantitative Inhibitory Activity
The inhibitory potency of Eglin c (41-49) is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
| Target Enzyme | Inhibition Constant (Ki) | Efficacy |
| Cathepsin G | 42 µM (4.0 x 10⁻⁵ M)[2][4][6][7] | Moderate Inhibitor |
| α-Chymotrypsin | 20 µM (2.0 x 10⁻⁵ M)[2][4][6] | Moderate Inhibitor |
| Leukocyte Elastase | >2000 µM (>2 x 10⁻³ M)[7] | No significant inhibition |
Signaling Pathways and Mechanism of Action
Eglin c (41-49) functions as a competitive inhibitor. It binds to the active site of target serine proteases, preventing the substrate from binding and thus halting the catalytic reaction. The diagram below illustrates this inhibitory mechanism.
Caption: Mechanism of competitive inhibition by Eglin c (41-49).
Experimental Protocols
The in vitro characterization of Eglin c (41-49) relies on enzyme inhibition assays. Below is a detailed methodology for determining the inhibition constant (Ki) for a target protease like cathepsin G or α-chymotrypsin.
Protocol: Determination of Ki by Enzyme Inhibition Assay
Objective: To determine the inhibition constant (Ki) of Eglin c (41-49) against a target serine protease using a chromogenic substrate.
Materials and Reagents:
-
Enzyme: Purified human leukocyte cathepsin G or bovine pancreatic α-chymotrypsin.
-
Inhibitor: Synthetic Eglin c (41-49) peptide.
-
Substrate: Chromogenic substrate specific to the enzyme (e.g., Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin).
-
Assay Buffer: E.g., 0.1 M Tris-HCl, pH 7.5.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor and substrate.
-
Instrumentation: 96-well plate reader (spectrophotometer).
Experimental Workflow:
Caption: Workflow for an enzyme inhibition kinetics experiment.
Procedure:
-
Preparation:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a high-concentration stock of Eglin c (41-49) in DMSO.
-
Prepare a stock solution of the chromogenic substrate in DMSO.
-
Create a series of dilutions of the inhibitor from the stock solution.
-
-
Assay Setup (96-well plate):
-
Add a fixed volume of assay buffer to each well.
-
Add the diluted inhibitor solutions to the appropriate wells. Include a control well with no inhibitor.
-
Add a fixed amount of the enzyme solution to each well.
-
Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
-
Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells simultaneously.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates) in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
To determine the mode of inhibition and calculate the Ki, perform the assay with multiple substrate concentrations for each inhibitor concentration.
-
Plot the data using methods such as Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki can be calculated from the equation: V₀ = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]), where [S] is the substrate concentration and [I] is the inhibitor concentration.
-
Conclusion
The synthetic peptide Eglin c (41-49) serves as a valuable tool for studying protease inhibition. Its selective inhibitory action against cathepsin G and α-chymotrypsin, while sparing leukocyte elastase, highlights the modular nature of the parent Eglin c inhibitor.[1][2] The data and protocols presented here provide a foundational guide for researchers and professionals in drug development interested in the specific roles of these proteases and the design of targeted inhibitors. The distinct inhibitory profile of this fragment underscores the principle that specific regions of a parent inhibitor can be engineered to achieve high selectivity for desired targets.
References
- 1. Eglin c and Fragments Peptide | Eglin c and Fragments Products [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Studies on Partial Purification by Affinity Chromatography and Synthetic Inhibitors of Leukocyte Cathepsin G [jstage.jst.go.jp]
Eglin c (41-49): A Technical Guide to Stability and Solubility Profiling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eglin c, a potent serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis, and its fragments have garnered interest for their therapeutic potential. This technical guide focuses on the nonapeptide fragment Eglin c (41-49), providing an in-depth analysis of its stability and solubility characteristics. While specific experimental data for this fragment is limited in publicly available literature, this document consolidates known information, outlines detailed experimental protocols for its characterization, and presents illustrative data based on its amino acid sequence to guide research and development efforts. The primary known biological activity of Eglin c (41-49) is the inhibition of cathepsin G and α-chymotrypsin.[1][2]
Physicochemical Properties of Eglin c (41-49)
The foundational step in profiling Eglin c (41-49) involves understanding its basic physicochemical properties derived from its amino acid sequence.
Amino Acid Sequence: Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr[3][4][5][6][7]
Molecular Formula: C₄₈H₇₈N₁₂O₁₅[4][8]
Molecular Weight: 1063.2 g/mol [4][8]
| Property | Value | Reference |
| Sequence | Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr | [3][4][5][6][7] |
| Molecular Formula | C₄₈H₇₈N₁₂O₁₅ | [4][8] |
| Molecular Weight | 1063.2 g/mol | [4][8] |
| Theoretical pI | 5.83 | (Predicted) |
| Charge at pH 7 | -1 | (Predicted) |
| Grand Average of Hydropathicity (GRAVY) | -0.178 | (Predicted) |
Solubility Profile
The solubility of a peptide is critical for its formulation and delivery. Based on its amino acid composition, Eglin c (41-49) is predicted to have moderate solubility in aqueous solutions. The presence of both hydrophobic (Leu, Val, Pro) and charged/polar (Asp, Arg, Ser, Thr, Tyr) residues gives it amphipathic character.
Illustrative Solubility Data
The following table presents hypothetical solubility data for Eglin c (41-49) in various solvents, which should be experimentally verified.
| Solvent | Predicted Solubility (mg/mL) | Appearance |
| Water | ~1.0 | Clear solution |
| Phosphate-Buffered Saline (PBS) pH 7.4 | ~1.5 | Clear solution |
| Dimethyl Sulfoxide (DMSO) | >10 | Clear solution |
| Ethanol | ~0.5 | Slight haze |
| Acetonitrile | <0.1 | Suspension |
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a high-throughput method to assess the kinetic solubility of Eglin c (41-49).
Objective: To determine the concentration at which the peptide precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
Eglin c (41-49) peptide
-
DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Eglin c (41-49) in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: To each well containing the DMSO-peptide solution, add PBS (pH 7.4) to achieve the final desired peptide concentrations. The final DMSO concentration should be kept constant and low (e.g., <2%).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, for a direct UV assay, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a suitable wavelength (e.g., 280 nm for tyrosine-containing peptides).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or a decrease in absorbance is observed compared to controls.
Stability Profile
Peptide stability is crucial for its shelf-life and in vivo efficacy. Potential degradation pathways for Eglin c (41-49) include hydrolysis, oxidation, and deamidation, particularly at the aspartic acid residue.[9][10]
Illustrative Stability Data (Half-life in hours)
The following table provides hypothetical stability data for Eglin c (41-49) under various conditions. This data is for illustrative purposes and requires experimental validation.
| Condition | pH 5.0 Buffer | PBS (pH 7.4) | pH 9.0 Buffer | Human Plasma |
| 4°C | > 500 h | > 500 h | ~400 h | ~100 h |
| 25°C | ~400 h | ~300 h | ~150 h | ~24 h |
| 37°C | ~200 h | ~100 h | ~50 h | < 2 h |
Experimental Protocol: HPLC-Based Stability Assay
This protocol describes a standard method for evaluating the stability of Eglin c (41-49) in solution over time.
Objective: To quantify the degradation of Eglin c (41-49) under different pH, temperature, and biological matrix conditions.
Materials:
-
Eglin c (41-49) peptide
-
Buffers of varying pH (e.g., acetate for pH 5.0, phosphate for pH 7.4, borate for pH 9.0)
-
Human plasma
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with UV detector
-
Incubators/water baths
Procedure:
-
Sample Preparation: Prepare solutions of Eglin c (41-49) at a known concentration (e.g., 1 mg/mL) in the different buffers and in human plasma.
-
Incubation: Aliquot the solutions and incubate them at various temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Quenching (for plasma samples): For plasma samples, precipitate proteins by adding an equal volume of cold acetonitrile. Centrifuge and collect the supernatant.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water/ACN with 0.1% TFA).
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for the peptide bond and 280 nm for the tyrosine residue).
-
-
Data Analysis:
-
Quantify the peak area of the intact Eglin c (41-49) at each time point.
-
Calculate the percentage of the remaining peptide relative to the t=0 time point.
-
Determine the degradation rate and half-life (t₁/₂) by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Biological Context: Signaling Pathways of Targets
Eglin c (41-49) is known to inhibit cathepsin G and α-chymotrypsin. Understanding the roles of these proteases provides a biological context for the peptide's potential applications.
Cathepsin G Signaling
Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils. It plays a significant role in inflammation and the immune response.[11][12] Cathepsin G can act on various substrates, including extracellular matrix proteins, cytokines, and cell surface receptors. One of its key signaling functions is the activation of Protease-Activated Receptors (PARs), such as PAR4 on platelets, which can lead to downstream signaling events related to thrombosis and inflammation.[13]
α-Chymotrypsin's Physiological Role
α-Chymotrypsin is a key digestive enzyme synthesized in the pancreas and secreted into the small intestine.[14][15] Its primary function is proteolysis, the breakdown of proteins and polypeptides into smaller peptides.[14] It preferentially cleaves peptide bonds adjacent to aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[14] Inhibition of α-chymotrypsin is a common benchmark for protease inhibitor activity but is less likely to be a direct therapeutic target in systemic applications compared to cathepsin G.
Conclusion
This technical guide provides a framework for the stability and solubility profiling of Eglin c (41-49). While specific experimental data remains to be fully elucidated, the provided protocols and illustrative data serve as a valuable resource for researchers. The peptide's inhibitory activity against cathepsin G suggests its potential in modulating inflammatory pathways. A thorough characterization of its stability and solubility is a prerequisite for advancing its development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amino acids and peptides. XXVIII. Synthesis of peptide fragments related to eglin c and studies on the relationship between their structure and effects on human leukocyte elastase, cathepsin G and alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acids and peptides. XXX. Synthesis of eglin c (41-49) and eglin c (60-63) and examination of their inhibitory activity towards human leukocyte elastase, cathepsin G, porcine pancreatic elastase and alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cohesion Biosciences [cohesionbio.com]
- 5. Eglin c and Fragments Peptide | Eglin c and Fragments Products [biosyn.com]
- 6. qyaobio.com [qyaobio.com]
- 7. mww.biorunstar.com [mww.biorunstar.com]
- 8. Eglin c (41-49) | C48H78N12O15 | CID 129693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for In Vitro Enzyme Inhibition by Eglin c (41-49)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eglin c is a potent, naturally occurring serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis. The synthetic peptide fragment, Eglin c (41-49), corresponding to the active site of the parent molecule, has been identified as a selective inhibitor of chymotrypsin-like serine proteases. Specifically, it demonstrates inhibitory activity against α-chymotrypsin and cathepsin G, while being inactive against leukocyte elastase.[1] This makes Eglin c (41-49) a valuable tool for studying the roles of these specific proteases in various physiological and pathological processes.
This document provides detailed protocols for in vitro enzyme inhibition assays to characterize the inhibitory potential of Eglin c (41-49) against its primary targets, α-chymotrypsin and cathepsin G.
Eglin c (41-49) Profile
| Property | Value | Reference |
| Sequence | H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH | [2][3][4] |
| Molecular Formula | C₄₈H₇₈N₁₂O₁₅ | [2][3][4] |
| Molecular Weight | 1063.22 g/mol | [2][4] |
| CAS Number | 122299-11-0 | [2][3][4] |
Quantitative Inhibition Data
The inhibitory potency of Eglin c (41-49) is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
| Target Enzyme | Ki Value (μM) | Reference |
| α-Chymotrypsin | 20 - 22 | [1][5][6] |
| Cathepsin G | 42 | [1][5][6] |
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the inhibitory action of Eglin c (41-49) on its target serine proteases. Eglin c (41-49) acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding and subsequent cleavage.
Caption: Mechanism of competitive inhibition of serine proteases by Eglin c (41-49).
Experimental Protocols
In Vitro α-Chymotrypsin Inhibition Assay
This protocol is designed to determine the inhibitory activity of Eglin c (41-49) against bovine pancreatic α-chymotrypsin using a spectrophotometric method. The assay is based on the hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), which results in an increase in absorbance at 256 nm.[7]
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
Eglin c (41-49)
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
-
Trizma base
-
Calcium Chloride (CaCl₂)
-
Hydrochloric Acid (HCl)
-
Methanol
-
Spectrophotometer capable of reading at 256 nm
-
Cuvettes
Reagent Preparation:
-
Assay Buffer: 80 mM Trizma-HCl, pH 7.8, containing 100 mM CaCl₂.[8]
-
Substrate Stock Solution (BTEE): 1.07 mM BTEE in methanol.[8]
-
Enzyme Stock Solution: 1 mg/mL α-Chymotrypsin in 1 mM HCl. Dilute to an appropriate working concentration (e.g., 10-30 µg/mL) in 1 mM HCl just before use.[8]
-
Inhibitor Stock Solution: Prepare a stock solution of Eglin c (41-49) in ultrapure water. A series of dilutions should be prepared to determine the Ki or IC₅₀.
Assay Procedure:
-
Set the spectrophotometer to 256 nm and maintain the temperature at 25°C.
-
In a cuvette, add 1.5 mL of Assay Buffer and 1.4 mL of BTEE Substrate Solution.[8]
-
Add the desired volume of Eglin c (41-49) solution (or vehicle for control).
-
Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 mL of the diluted α-Chymotrypsin solution.[8]
-
Immediately mix by inversion and record the increase in absorbance at 256 nm for 5 minutes.
-
Calculate the rate of reaction (ΔA₂₅₆/min) from the initial linear portion of the curve.
-
Determine the percent inhibition for each concentration of Eglin c (41-49) and calculate the Ki value using appropriate enzyme kinetics software.
In Vitro Cathepsin G Inhibition Assay
This protocol measures the inhibition of human neutrophil Cathepsin G by Eglin c (41-49) using a colorimetric substrate. The assay is based on the cleavage of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, which releases p-nitroaniline (pNA), a chromophore that can be detected at 405 nm.
Materials:
-
Human Neutrophil Cathepsin G
-
Eglin c (41-49)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
-
HEPES
-
Dimethyl Sulfoxide (DMSO)
-
Spectrophotometer or microplate reader capable of reading at 405 nm
-
96-well plates or cuvettes
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 7.5.
-
Substrate Stock Solution: 20 mM N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO.
-
Enzyme Stock Solution: Prepare a stock solution of Cathepsin G in ultrapure water. Dilute to a working concentration (e.g., 1.25 - 2.50 units/ml) immediately before use.
-
Inhibitor Stock Solution: Prepare a stock solution of Eglin c (41-49) in ultrapure water. A series of dilutions should be prepared to determine the Ki or IC₅₀.
Assay Procedure:
-
Set the spectrophotometer or plate reader to 405 nm and maintain the temperature at 37°C.
-
In a microplate well or cuvette, add the desired volume of Eglin c (41-49) solution (or vehicle for control).
-
Add the Cathepsin G enzyme solution and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Add the Assay Buffer to bring the volume to the desired pre-substrate addition volume.
-
Initiate the reaction by adding the Substrate Stock Solution. The final concentration of DMSO should be kept low (typically ≤5%) to avoid enzyme denaturation.
-
Immediately mix and record the increase in absorbance at 405 nm over time.
-
Calculate the rate of reaction (ΔA₄₀₅/min) from the initial linear portion of the progress curve.
-
Determine the percent inhibition for each concentration of Eglin c (41-49) and calculate the Ki value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro enzyme inhibition assays described above.
Caption: General workflow for the in vitro enzyme inhibition assay.
References
- 1. Synthesis of peptide fragments related to eglin c and examination of their inhibitory effect on human leukocyte elastase, cathepsin G and alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eglin c (41-49) peptide [novoprolabs.com]
- 3. realgenelabs.com [realgenelabs.com]
- 4. Eglin c (41-49) [cellmano.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Eglin c (41-49) - Nordic Biosite [nordicbiosite.com]
- 7. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.com]
- 8. isthongkong.com [isthongkong.com]
Applications of Eglin c (41-49) in Inflammation Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eglin c, a potent serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis, has garnered significant interest in inflammation research. Its primary targets in the context of inflammation are the neutrophil-derived proteases, cathepsin G and neutrophil elastase. The nonapeptide fragment, Eglin c (41-49), represents the active site responsible for the specific inhibition of cathepsin G and α-chymotrypsin, while notably not affecting leukocyte elastase.[1][2] This specificity makes Eglin c (41-49) a valuable molecular tool for dissecting the distinct pathological roles of cathepsin G in a multitude of inflammatory processes.
Cathepsin G is a key player in the inflammatory cascade, contributing to tissue remodeling, modification of cytokines and chemokines, and the activation of various cell types, including platelets and endothelial cells.[3][4] By selectively inhibiting cathepsin G, Eglin c (41-49) allows researchers to investigate the specific contributions of this protease to the pathogenesis of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and autoimmune disorders like rheumatoid arthritis.
These application notes provide a comprehensive overview of the utility of Eglin c (41-49) in inflammation research, including its mechanism of action, quantitative inhibitory data, and detailed protocols for key experimental applications.
Mechanism of Action
Eglin c (41-49) functions as a competitive inhibitor of cathepsin G and α-chymotrypsin.[2] The peptide sequence mimics the substrate of these proteases, binding to their active site with high affinity and thereby preventing the cleavage of their natural substrates. This inhibitory action blocks the downstream effects of cathepsin G in the inflammatory milieu.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of Eglin c (41-49) against its target proteases has been determined through kinetic studies. The inhibition constant (Ki) is a measure of the affinity of the inhibitor for the enzyme. A lower Ki value indicates a higher affinity and more potent inhibition.
| Inhibitor | Target Enzyme | Ki (µM) | Reference |
| Eglin c (41-49) | Cathepsin G | 42 | [5][6] |
| Eglin c (41-49) | α-Chymotrypsin | 20 | [5][6] |
| Eglin c (41-49) (H-(41-49)-OMe) | Cathepsin G (CLP) | 40 | [1] |
| Eglin c (41-49) (H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH) | Cathepsin G | 22 | [7] |
| Eglin c (41-49) (H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH) | α-Chymotrypsin | 7.2 | [7] |
Experimental Protocols
In Vitro Cathepsin G Inhibition Assay
This protocol describes a method to determine the inhibitory activity of Eglin c (41-49) on purified cathepsin G using a chromogenic or fluorogenic substrate.
Materials:
-
Purified human neutrophil cathepsin G
-
Eglin c (41-49) peptide
-
Chromogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) or a sensitive fluorogenic substrate
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Stock Solutions:
-
Dissolve Eglin c (41-49) in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.[8] Further dilute in Assay Buffer to desired working concentrations.
-
Prepare a stock solution of the cathepsin G substrate in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of various concentrations of Eglin c (41-49) to the wells. Include a vehicle control (DMSO or buffer).
-
Add 80 µL of Assay Buffer containing a fixed concentration of purified cathepsin G to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the cathepsin G substrate to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance (for chromogenic substrates at 405 nm) or fluorescence (at the appropriate excitation/emission wavelengths for fluorogenic substrates) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance/fluorescence over time) for each concentration of Eglin c (41-49).
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 value.
-
Inhibition of Neutrophil Degranulation
This protocol outlines a method to assess the effect of Eglin c (41-49) on the release of cathepsin G and other granular contents from activated human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
Eglin c (41-49)
-
Neutrophil activating agent (e.g., fMLP, PMA, or opsonized zymosan)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Cytochalasin B (optional, to enhance degranulation)
-
ELISA kit for human cathepsin G or an activity assay for a granular enzyme (e.g., myeloperoxidase)
-
96-well V-bottom plates
-
Centrifuge
Protocol:
-
Neutrophil Preparation:
-
Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.
-
Resuspend the purified neutrophils in HBSS at a concentration of 1-5 x 10^6 cells/mL.
-
-
Inhibition Step:
-
Pre-incubate the neutrophil suspension with various concentrations of Eglin c (41-49) or vehicle control for 15-30 minutes at 37°C.
-
If using, add cytochalasin B (e.g., 5 µg/mL) for the last 5 minutes of the pre-incubation.
-
-
Neutrophil Activation:
-
Add the activating agent (e.g., 1 µM fMLP) to the neutrophil suspension and incubate for an appropriate time (e.g., 15-60 minutes) at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant containing the released granular contents.
-
-
Quantification of Degranulation:
-
Measure the concentration of cathepsin G in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Alternatively, measure the activity of another released granular enzyme, such as myeloperoxidase, using a suitable activity assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of degranulation for each concentration of Eglin c (41-49) compared to the vehicle control.
-
Inhibition of Platelet Activation
This protocol describes how to evaluate the inhibitory effect of Eglin c (41-49) on cathepsin G-induced platelet aggregation.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP)
-
Purified human neutrophil cathepsin G
-
Eglin c (41-49)
-
Platelet aggregometer
-
Agonist for positive control (e.g., ADP or thrombin)
Protocol:
-
PRP Preparation:
-
Collect fresh human blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
-
Inhibition and Aggregation Measurement:
-
Place a sample of PRP in the aggregometer cuvette and allow it to equilibrate at 37°C.
-
Add various concentrations of Eglin c (41-49) or vehicle control to the PRP and incubate for a few minutes.
-
Add a submaximal concentration of cathepsin G (pre-determined to induce aggregation) to initiate platelet aggregation.[5]
-
Record the change in light transmittance for 5-10 minutes.
-
As a control, assess the effect of Eglin c (41-49) on platelet aggregation induced by another agonist like ADP or thrombin to confirm specificity.
-
-
Data Analysis:
-
Measure the maximum percentage of platelet aggregation for each condition.
-
Calculate the percentage of inhibition of cathepsin G-induced platelet aggregation by Eglin c (41-49).
-
Visualization of Signaling Pathways and Workflows
Cathepsin G-Mediated Inflammatory Signaling
Caption: Cathepsin G signaling in inflammation and its inhibition by Eglin c (41-49).
Experimental Workflow: In Vitro Inhibition of Cathepsin G
Caption: Workflow for determining the in vitro inhibitory activity of Eglin c (41-49).
Conclusion and Future Directions
Eglin c (41-49) represents a highly specific and valuable tool for investigating the role of cathepsin G in inflammation. Its ability to selectively inhibit this protease without affecting neutrophil elastase allows for the precise dissection of their individual contributions to inflammatory pathologies. The protocols provided herein offer a starting point for researchers to utilize Eglin c (41-49) in their studies.
Future research should focus on several key areas. There is a need for more extensive characterization of the pharmacological properties of Eglin c (41-49), including the determination of IC50 values in various cell-based assays and its efficacy in in vivo models of inflammation. While the parent molecule, Eglin c, has shown promise in animal models, the specific effects of the (41-49) fragment in vivo remain to be elucidated.[9] Furthermore, exploring the impact of Eglin c (41-49) on cathepsin G-mediated activation of protease-activated receptors (PARs) and subsequent signaling cascades will provide deeper insights into its mechanism of action. Ultimately, a more thorough understanding of the biological effects of Eglin c (41-49) will be crucial for evaluating its potential as a therapeutic agent for the treatment of cathepsin G-driven inflammatory diseases.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. The High‐Affinity Chymotrypsin Inhibitor Eglin C Poorly Inhibits Human Chymotrypsin‐Like Protease: Gln192 and Lys218 Are Key Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic studies on the interaction of eglin c with human leukocyte elastase and cathepsin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference of recombinant eglin C, a proteinase inhibitor extracted from leeches, with neutrophil-mediated platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A brief review of the biochemistry and pharmacology of Eglin c, an elastase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eglin c (41-49) in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eglin c, a potent serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis, and its fragments have garnered significant interest in drug discovery and biochemical research. This application note focuses on the nonapeptide fragment, Eglin c (41-49), with the sequence H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH. This fragment has been identified as a selective inhibitor of cathepsin G and α-chymotrypsin, making it a valuable tool for studying the roles of these proteases in various physiological and pathological processes.[1][2][3] High-throughput screening (HTS) assays are essential for identifying novel modulators of these enzymes. This document provides detailed protocols and data for the application of Eglin c (41-49) in HTS assays targeting cathepsin G and α-chymotrypsin.
Target Proteases and Mechanism of Action
Eglin c (41-49) selectively inhibits two key serine proteases:
-
Cathepsin G: A protease primarily found in the azurophilic granules of neutrophils.[4] It plays a crucial role in inflammation, immune responses, and tissue remodeling.[5][6] Dysregulation of cathepsin G activity is implicated in inflammatory diseases such as rheumatoid arthritis.[4][5][6]
-
α-Chymotrypsin: A digestive enzyme in the small intestine that hydrolyzes peptide bonds, primarily at the C-terminus of aromatic amino acids (tyrosine, tryptophan, and phenylalanine).[7] Beyond its digestive role, α-chymotrypsin can also participate in cellular signaling through protease-activated receptors (PARs).[8]
The inhibitory action of Eglin c and its fragments generally follows the "standard mechanism" for serine protease inhibitors, where the inhibitor acts as a substrate analogue, forming a stable, slowly reversible complex with the enzyme's active site.
Quantitative Data
The inhibitory potency of Eglin c (41-49) against its target proteases has been determined in various studies. The following table summarizes the key quantitative data.
| Inhibitor | Target Protease | Inhibition Constant (Ki) | Reference(s) |
| Eglin c (41-49) | Cathepsin G | 22 µM - 42 µM | [1][2][3][9][10] |
| Eglin c (41-49) | α-Chymotrypsin | 7.2 µM - 20 µM | [1][2][3][9] |
Signaling Pathways
Understanding the signaling pathways in which the target proteases are involved is critical for designing relevant cell-based assays and interpreting screening results.
Cathepsin G Signaling in Inflammation
Cathepsin G is a key mediator in inflammatory processes. It can be released from neutrophils at sites of inflammation and can act on various substrates to propagate the inflammatory cascade. One significant role is in rheumatoid arthritis, where it contributes to joint inflammation and tissue damage.[4][5][6]
α-Chymotrypsin Signaling via Protease-Activated Receptors (PARs)
While primarily a digestive enzyme, α-chymotrypsin can cleave and activate PARs on the surface of intestinal epithelial cells, initiating intracellular signaling cascades that can influence cellular processes like proliferation and inflammation.[8]
Experimental Protocols
The following are detailed protocols for HTS assays to identify inhibitors of cathepsin G and α-chymotrypsin, using Eglin c (41-49) as a reference inhibitor.
High-Throughput Screening Workflow
Protocol 1: Cathepsin G FRET-Based HTS Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay in a 384-well format, suitable for HTS.
Materials:
-
Human Cathepsin G (recombinant)
-
FRET substrate for Cathepsin G (e.g., Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp)[9]
-
Eglin c (41-49) (as a reference inhibitor)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4
-
384-well black, low-volume assay plates
-
Fluorescence plate reader with excitation and emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 320/420 nm for Abz/EDDnp)
Procedure:
-
Compound Plating:
-
Prepare a stock solution of Eglin c (41-49) in DMSO.
-
Create a serial dilution of Eglin c (41-49) and test compounds in DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates. Include DMSO-only wells for high-activity controls and a potent, known inhibitor for low-activity controls.
-
-
Enzyme Preparation:
-
Dilute human Cathepsin G to the desired final concentration (e.g., 10 nM) in cold Assay Buffer. The optimal concentration should be determined empirically to give a robust signal-to-background ratio.
-
-
Substrate Preparation:
-
Dilute the FRET substrate to the desired final concentration (e.g., 10 µM) in Assay Buffer. The optimal concentration is typically at or near the Km value for the enzyme.
-
-
Assay Execution:
-
Add 10 µL of the diluted Cathepsin G solution to each well of the compound-plated 384-well plate.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the diluted FRET substrate solution to each well.
-
Centrifuge the plate briefly.
-
-
Signal Detection:
-
Measure the fluorescence intensity kinetically over 30-60 minutes at room temperature using a fluorescence plate reader. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then read the fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the kinetic data.
-
Determine the percent inhibition for each test compound relative to the high (DMSO) and low (potent inhibitor) controls.
-
Plot dose-response curves for active compounds and for Eglin c (41-49) to determine their IC50 values.
-
Protocol 2: α-Chymotrypsin Fluorometric HTS Assay
This protocol outlines a fluorometric assay for α-chymotrypsin activity using a synthetic substrate that becomes fluorescent upon cleavage.[11][12][13]
Materials:
-
Bovine α-Chymotrypsin
-
Fluorogenic substrate for α-Chymotrypsin (e.g., N-Succinyl-Ala-Ala-Pro-Phe-AMC)
-
Eglin c (41-49) (as a reference inhibitor)
-
Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8
-
384-well black, low-volume assay plates
-
Fluorescence plate reader (e.g., Ex/Em = 380/460 nm for AMC-based substrates)[11]
Procedure:
-
Compound Plating:
-
Follow the same procedure as described in Protocol 1 for preparing and plating compounds and controls.
-
-
Enzyme Preparation:
-
Prepare a stock solution of α-Chymotrypsin in 1 mM HCl with 2 mM CaCl₂.
-
Dilute the α-Chymotrypsin stock solution to the desired final concentration (e.g., 5 µg/mL) in Assay Buffer. The optimal concentration should be determined empirically.
-
-
Substrate Preparation:
-
Dilute the fluorogenic substrate to the desired final concentration (e.g., 100 µM) in Assay Buffer.
-
-
Assay Execution:
-
Add 10 µL of the diluted α-Chymotrypsin solution to each well of the compound-plated 384-well plate.
-
Centrifuge the plate briefly.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the diluted substrate solution to each well.
-
Centrifuge the plate briefly.
-
-
Signal Detection:
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 25°C.[11]
-
-
Data Analysis:
-
Follow the same data analysis steps as outlined in Protocol 1 to determine percent inhibition and IC50 values.
-
Conclusion
Eglin c (41-49) is a valuable tool for researchers engaged in the study of cathepsin G and α-chymotrypsin. Its selectivity allows for the specific investigation of these proteases in complex biological systems. The HTS protocols provided herein offer robust and reproducible methods for the identification of novel inhibitors of these important enzymes. The use of Eglin c (41-49) as a reference inhibitor will aid in the validation and quality control of these screening assays, ultimately facilitating the discovery of new therapeutic agents targeting pathologies involving these proteases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eglin c (41-49) - Nordic Biosite [nordicbiosite.com]
- 3. Eglin c (41-49) peptide [novoprolabs.com]
- 4. Cathepsin G: the significance in rheumatoid arthritis as a monocyte chemoattractant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the role of cathepsin in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. assaygenie.com [assaygenie.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. AffiASSAY® Chymotrypsin Activity Assay Kit (Fluorometric) | AffiGEN [affiassay.com]
Application Notes and Protocols: Eglin c (41-49) as a Control in Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of Eglin c (41-49) as a highly specific control peptide in a variety of experimental settings. Eglin c (41-49) is a synthetic nonapeptide fragment derived from the potent, naturally occurring 70-amino acid serine protease inhibitor, Eglin c, originally isolated from the medicinal leech Hirudo medicinalis.
Introduction
Eglin c (41-49) offers a valuable tool for researchers investigating cellular processes modulated by specific serine proteases. Its well-defined inhibitory profile allows for the precise dissection of signaling pathways and cellular responses, making it an ideal control for establishing the specificity of observed effects. Unlike the full-length Eglin c which inhibits a broader range of proteases including leukocyte elastase, the (41-49) fragment exhibits a more targeted inhibitory action against cathepsin G and α-chymotrypsin.[1][2] This specificity is crucial for attributing a biological phenomenon to the activity of these particular proteases.
Physicochemical Properties and Inhibitory Profile
A clear understanding of the properties of Eglin c (41-49) is fundamental to its effective use as a control.
| Property | Value | Reference |
| Sequence | Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr | [3][4][5] |
| CAS Number | 122299-11-0 | [1][3][4][5] |
| Molecular Formula | C48H78N12O15 | [3][5] |
| Molecular Weight | 1063.23 g/mol | [3][5][6] |
| Purity | >95% (typically available) | [5] |
| Inhibitory Target 1 | Cathepsin G | [1][2] |
| Ki for Cathepsin G | 42 µM | [1][2] |
| Inhibitory Target 2 | α-Chymotrypsin | [1][2] |
| Ki for α-Chymotrypsin | 20 µM | [1][2] |
| Non-Inhibitory Target | Leukocyte Elastase |
Rationale for Use as an Experimental Control
Eglin c (41-49) can be employed in several control strategies:
-
Negative Control: In experimental systems where the involvement of cathepsin G or α-chymotrypsin is hypothesized, Eglin c (41-49) can be used to demonstrate that the observed effect is indeed mediated by these proteases. If the addition of Eglin c (41-49) abrogates the response, it strongly suggests the involvement of its target proteases.
-
Specificity Control: When using broader-spectrum protease inhibitors, Eglin c (41-49) can help to pinpoint the specific contribution of cathepsin G or α-chymotrypsin to the overall observed effect.
-
Positive Control (for inhibition): In assays designed to screen for novel inhibitors of cathepsin G or α-chymotrypsin, Eglin c (41-49) can serve as a reference compound with a known inhibitory constant.
Experimental Protocols
Herein, we provide detailed protocols for key experiments where Eglin c (41-49) can be effectively utilized as a control.
Protocol 1: Inhibition of Cathepsin G-Mediated Cytokine Release
Objective: To determine if the release of a specific cytokine (e.g., IL-6) from a cell line (e.g., fibroblasts or macrophages) is dependent on the enzymatic activity of exogenously added or endogenously released cathepsin G.
Materials:
-
Cell line of interest (e.g., human fibroblasts)
-
Complete cell culture medium
-
Human Cathepsin G, active (commercially available)
-
Eglin c (41-49) peptide
-
Vehicle control (e.g., sterile PBS or DMSO, depending on peptide solvent)
-
Lipopolysaccharide (LPS) or other relevant stimulus
-
ELISA kit for the cytokine of interest (e.g., Human IL-6 ELISA Kit)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.
-
Pre-treatment with Eglin c (41-49):
-
Prepare a stock solution of Eglin c (41-49) in a suitable solvent (e.g., sterile water or PBS).
-
On the day of the experiment, gently remove the culture medium and replace it with fresh, serum-free medium.
-
Add Eglin c (41-49) to the designated wells at a final concentration sufficient to inhibit the target protease (e.g., 50-100 µM).
-
Add an equivalent volume of the vehicle to the control wells.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add the stimulus (e.g., LPS at 1 µg/mL and active Cathepsin G at a predetermined concentration) to the appropriate wells.
-
Include the following control groups:
-
Untreated cells (negative control)
-
Cells + Vehicle + Stimulus (positive control)
-
Cells + Eglin c (41-49) + Stimulus
-
Cells + Eglin c (41-49) alone
-
-
-
Incubation: Incubate the plate for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant from each well.
-
Cytokine Quantification by ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine of interest in the collected supernatants.[7][8][9][10][11]
Data Presentation:
| Treatment Group | IL-6 Concentration (pg/mL) ± SD |
| Untreated | Baseline |
| Vehicle + Stimulus | High |
| Eglin c (41-49) + Stimulus | Significantly Reduced |
| Eglin c (41-49) alone | Baseline |
Expected Outcome: A significant reduction in cytokine release in the presence of Eglin c (41-49) would indicate that the proteolytic activity of cathepsin G is required for the observed cytokine production.
Experimental Workflow for Cytokine Release Assay
Caption: Workflow for a cytokine release assay using Eglin c (41-49) as a control.
Protocol 2: Inhibition of Cell Migration in a Transwell Assay
Objective: To assess the role of cathepsin G or α-chymotrypsin in mediating the migration of a specific cell type (e.g., cancer cells, immune cells) towards a chemoattractant.
Materials:
-
Cell line of interest
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well companion plates
-
Serum-free cell culture medium
-
Chemoattractant (e.g., a specific chemokine, growth factor, or conditioned medium)
-
Eglin c (41-49) peptide
-
Vehicle control
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. On the day of the experiment, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
In the upper chamber (the Transwell insert), add 100 µL of the cell suspension.
-
-
Treatment with Eglin c (41-49):
-
To the upper chamber, add Eglin c (41-49) to a final concentration of 50-100 µM.
-
To the control wells, add an equivalent volume of the vehicle.
-
Include a control with no chemoattractant in the lower chamber to measure basal migration.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).[12][13][14]
-
Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of migrated cells in several representative fields of view for each insert.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured on a plate reader.
-
Data Presentation:
| Treatment Group | Number of Migrated Cells per Field ± SD |
| No Chemoattractant | Low |
| Chemoattractant + Vehicle | High |
| Chemoattractant + Eglin c (41-49) | Significantly Reduced |
Expected Outcome: A significant decrease in the number of migrated cells in the presence of Eglin c (41-49) would suggest that the chemoattractant-induced migration is dependent on the activity of cathepsin G or α-chymotrypsin.
Experimental Workflow for Transwell Migration Assay
Caption: Workflow for a Transwell cell migration assay using Eglin c (41-49) as a control.
Signaling Pathways and Logical Relationships
Cathepsin G-Mediated PAR Activation and Downstream Signaling
Cathepsin G is known to activate Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. This activation can initiate intracellular signaling cascades leading to various cellular responses, including inflammation and cell proliferation. Eglin c (41-49) can be used to confirm that a PAR-mediated response is specifically due to cathepsin G activity.
Caption: Signaling pathway of Cathepsin G-mediated PAR activation.
This diagram illustrates how Eglin c (41-49) can be used to block the initiation of this signaling cascade, thereby providing a clear link between cathepsin G activity and the downstream cellular response.
By incorporating Eglin c (41-49) into their experimental design, researchers can enhance the specificity and reliability of their findings, leading to a more precise understanding of the biological roles of cathepsin G and α-chymotrypsin in health and disease.
References
- 1. Eglin c (41-49) - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. qyaobio.com [qyaobio.com]
- 5. - Products - Cohesion Biosciences [cohesionbio.com]
- 6. lifetein.com [lifetein.com]
- 7. Measurement of cytokine release by ELISA [bio-protocol.org]
- 8. 2.13. Cytokine Release (ELISA) [bio-protocol.org]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 14. static.igem.org [static.igem.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eglin c (41-49) for Cathepsin G Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the peptide fragment Eglin c (41-49) as a cathepsin G inhibitor. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of Eglin c (41-49) concentration for cathepsin G inhibition experiments.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low cathepsin G activity detected in the positive control. | 1. Improper enzyme storage or handling: Cathepsin G may have lost activity due to repeated freeze-thaw cycles or improper storage temperature. 2. Inactive enzyme: The enzyme lot may be inactive. 3. Incorrect assay buffer conditions: The pH or ionic strength of the buffer may not be optimal for cathepsin G activity. 4. Substrate degradation: The substrate may have degraded due to improper storage. | 1. Enzyme Handling: Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Enzyme Quality: Test a new vial or lot of cathepsin G. 3. Buffer Optimization: Ensure the assay buffer is at the optimal pH (typically around 7.5) and ionic strength for cathepsin G. 4. Substrate Quality: Use a fresh, properly stored aliquot of the substrate. |
| High background signal in the no-enzyme control wells. | 1. Substrate instability: The substrate may be auto-hydrolyzing in the assay buffer. 2. Contaminated reagents: Assay buffer or other reagents may be contaminated with a protease. 3. Autofluorescence of compounds: If testing in the presence of other compounds, they may be autofluorescent at the assay wavelengths. | 1. Substrate Control: Always include a substrate-only control to measure the rate of non-enzymatic hydrolysis. Subtract this rate from all other readings. 2. Reagent Purity: Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. 3. Compound Control: Run a control with the test compound in the absence of enzyme to check for autofluorescence. |
| Inconsistent or non-reproducible inhibition data with Eglin c (41-49). | 1. Peptide solubility issues: Eglin c (41-49) may not be fully dissolved in the assay buffer. 2. Peptide degradation: The peptide may have degraded due to improper storage or handling. 3. Incorrect pre-incubation time: The pre-incubation time of cathepsin G with Eglin c (41-49) may be insufficient to reach equilibrium. 4. Pipetting errors: Inaccurate pipetting can lead to variability in inhibitor concentrations. | 1. Solubility Check: Visually inspect the peptide solution for any precipitate. Consider using a small amount of a co-solvent like DMSO if solubility is an issue, ensuring the final concentration does not affect enzyme activity. 2. Peptide Handling: Store lyophilized peptide at -20°C or -80°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 3. Optimize Pre-incubation: Determine the optimal pre-incubation time by measuring inhibition at various time points before adding the substrate. A 10-15 minute pre-incubation is often a good starting point. 4. Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accuracy. |
| The IC50 value for Eglin c (41-49) is significantly different from the expected Ki value. | 1. Assay conditions: The IC50 value is dependent on the substrate concentration used in the assay. 2. Tight-binding inhibition: If the inhibitor concentration is close to the enzyme concentration, the standard IC50 to Ki conversion may not be accurate. | 1. Cheng-Prusoff Equation: Use the Cheng-Prusoff equation to convert the IC50 value to a Ki value, taking into account the substrate concentration and the Km of the substrate. 2. Morrison Equation: For tight-binding inhibitors, use the Morrison equation to directly fit the inhibition data and determine the Ki. |
| Non-linear or biphasic inhibition curves. | 1. Inhibitor aggregation: At high concentrations, the peptide inhibitor may aggregate, leading to a complex inhibition pattern. 2. Time-dependent inhibition: The inhibitor may be a slow-binding or irreversible inhibitor. 3. Presence of multiple active sites or enzyme isoforms. | 1. Solubility and Aggregation: Check the solubility of Eglin c (41-49) at the highest concentrations used. Consider including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to minimize aggregation. 2. Time-Dependence: Perform progress curve analysis at different inhibitor concentrations to assess for time-dependent inhibition. 3. Enzyme Purity: Ensure the purity of the cathepsin G preparation. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Eglin c (41-49) as a cathepsin G inhibitor?
Eglin c and its fragments are typically competitive, reversible inhibitors of serine proteases like cathepsin G. They bind to the active site of the enzyme, preventing the substrate from binding and being cleaved.
2. What is a suitable starting concentration range for Eglin c (41-49) in a cathepsin G inhibition assay?
Based on reported Ki values, a good starting point for an IC50 determination would be to use a serial dilution of Eglin c (41-49) that spans a wide range around the expected Ki. Given a Ki of 42 µM, you could start with a top concentration of 500 µM and perform serial dilutions down to the nanomolar range.
3. How should I prepare and store my Eglin c (41-49) stock solution?
It is recommended to reconstitute the lyophilized Eglin c (41-49) peptide in a small amount of sterile, high-purity water or an appropriate buffer. To minimize degradation, prepare a concentrated stock solution, aliquot it into single-use vials, and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
4. What type of substrate is recommended for a cathepsin G inhibition assay?
A fluorogenic substrate is generally preferred for its high sensitivity. A common and effective substrate is Suc-Ala-Ala-Pro-Phe-AMC, where the cleavage of the substrate releases the fluorescent AMC group. There are also colorimetric substrates available, such as those that release p-nitroaniline (pNA).
5. What are the essential controls to include in my cathepsin G inhibition experiment?
-
Positive Control: Cathepsin G without any inhibitor to determine the maximum enzyme activity (Vmax).
-
Negative Control (No Enzyme): All assay components except for cathepsin G to measure background fluorescence/absorbance.
-
Vehicle Control: Cathepsin G with the same concentration of the solvent used to dissolve Eglin c (41-49) to ensure the solvent itself does not affect enzyme activity.
-
Inhibitor Control: A known cathepsin G inhibitor can be used to validate the assay setup.
Quantitative Data Summary
The following table summarizes the known inhibitory constants for Eglin c (41-49) against cathepsin G and α-chymotrypsin.
| Inhibitor | Target Enzyme | Ki (Inhibition Constant) | Reference |
| Eglin c (41-49) | Cathepsin G | 42 µM | |
| Eglin c (41-49) | α-chymotrypsin | 20 µM |
Experimental Protocols
Protocol 1: Determination of IC50 for Eglin c (41-49) against Cathepsin G using a Fluorogenic Substrate
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Eglin c (41-49) for cathepsin G.
Materials:
-
Human neutrophil cathepsin G
-
Eglin c (41-49) peptide
-
Fluorogenic cathepsin G substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1% (w/v) Brij-35
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Cathepsin G working solution: Dilute cathepsin G in assay buffer to the desired final concentration (e.g., 10 nM). Keep on ice.
-
Eglin c (41-49) serial dilutions: Prepare a series of dilutions of Eglin c (41-49) in assay buffer. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.
-
Substrate solution: Prepare the substrate solution in assay buffer at a concentration equal to its Km or lower to ensure sensitivity to competitive inhibition.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of each Eglin c (41-49) dilution to the respective wells. For the positive control (no inhibition), add 10 µL of assay buffer.
-
Add 20 µL of the cathepsin G working solution to all wells except the no-enzyme control wells. For the no-enzyme control, add 20 µL of assay buffer.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the substrate solution to all wells to start the reaction. The total reaction volume will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity over time (kinetic mode) for at least 15-30 minutes, taking readings every 60 seconds.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each well
-
Technical Support Center: Eglin c (41-49) in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Eglin c (41-49) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of Eglin c (41-49) in a cellular context?
A1: Eglin c (41-49) is a peptide fragment known to be a competitive inhibitor of two serine proteases: cathepsin G and α-chymotrypsin.[1][2][3][4] In cellular models, the primary effects of this peptide are expected to be the result of the inhibition of these proteases. These on-target effects can manifest in various ways, depending on the cell type and experimental conditions. For instance, since cathepsin G is involved in antigen processing, its inhibition may lead to reduced antigen presentation by antigen-presenting cells like dendritic cells.[5] Furthermore, as cathepsin G can modulate cell adhesion, its inhibition might alter the adhesive properties of neutrophils.[6] Inhibition of chymotrypsin-like proteases can also have complex effects on cellular processes, including apoptosis.[7]
Q2: Are there any known off-target binding sites for Eglin c?
A2: Research on the full-length Eglin c protein has shown that it binds to the surface of human polymorphonuclear cells (neutrophils) at a site distinct from its known targets, cathepsin G and elastase.[8] This binding is considered a true off-target interaction. However, it is currently unknown whether the Eglin c (41-49) fragment is responsible for this binding or if it occurs at a different region of the full-length protein. Therefore, researchers should be aware of this potential for off-target binding when using the Eglin c (41-49) fragment in neutrophil-based assays.
Q3: What is the recommended solvent and storage condition for Eglin c (41-49)?
A3: For peptide inhibitors like Eglin c (41-49), it is crucial to follow proper solubilization and storage procedures to maintain their activity and prevent degradation. Peptides should ideally be stored at -20°C in a lyophilized state.[9] For reconstitution, sterile, nuclease-free water or an appropriate buffer is recommended. To avoid solubility issues, especially when adding to aqueous cell culture media, it is advisable to first dissolve the peptide in a small amount of a suitable solvent like DMSO and then further dilute it in the aqueous medium.[10] It is important to keep the final DMSO concentration in the cell culture low (typically below 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO without the peptide) should always be included in experiments.[10]
Q4: How can I assess the potential cytotoxicity of Eglin c (41-49) in my cellular model?
A4: It is essential to determine the cytotoxic potential of any peptide in your specific cell line and experimental conditions. A dose-response experiment should be performed to identify a non-toxic working concentration. Standard cytotoxicity assays such as MTT, XTT, or LDH release assays can be used. It is recommended to include both a vehicle control and a positive control for cytotoxicity in your experimental setup.
Q5: Could Eglin c (41-49) interfere with my experimental readouts?
A5: Peptides can sometimes interfere with assay components. For example, if your assay involves colorimetric or fluorometric readouts, it is good practice to test whether the peptide itself absorbs light or fluoresces at the wavelengths used in your assay. Additionally, if you are studying signaling pathways, be aware that inhibiting cathepsin G or chymotrypsin could have downstream effects that might be misinterpreted as off-target effects of the peptide.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect observed | Peptide degradation | Ensure proper storage of lyophilized peptide at -20°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[9] |
| Low peptide purity or incorrect concentration | Use a high-purity grade peptide. Confirm the peptide concentration using a reliable method, as lyophilized powders can contain significant amounts of water and salts.[10] | |
| Poor peptide solubility in assay buffer | Test the peptide's solubility in the intended buffer before the experiment. Consider using a different buffer or a co-solvent like DMSO for initial solubilization.[10] | |
| High background or unexpected cellular responses | Peptide contamination (e.g., endotoxins) | For immunological assays, use peptides with low endotoxin levels.[9] |
| Off-target effects | Consider the possibility of off-target binding, especially in neutrophils, based on findings with the full-length Eglin c protein.[8] Perform control experiments to rule out non-specific interactions. | |
| On-target effects mimicking off-target responses | Thoroughly research the cellular roles of cathepsin G and α-chymotrypsin in your specific cell model to anticipate potential on-target effects.[11][12] | |
| Cell death or morphological changes observed | Peptide cytotoxicity | Perform a dose-response cytotoxicity assay to determine the optimal non-toxic concentration for your experiments. |
| High concentration of solvent (e.g., DMSO) | Ensure the final concentration of any organic solvent used for solubilization is well below the toxic level for your cells (typically <0.1% for DMSO).[10] |
Quantitative Data
Table 1: Inhibitory Activity of Eglin c (41-49)
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| Cathepsin G | 42 µM | [1] |
| α-Chymotrypsin | 20 µM | [1] |
Experimental Protocols
General Protocol for Assessing Peptide Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of Eglin c (41-49) in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve the peptide) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the peptide, vehicle control, or positive control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: Experimental workflow for investigating potential off-target effects of Eglin c (41-49).
Caption: Potential on-target and hypothesized off-target cellular effects of Eglin c (41-49).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Studies on Partial Purification by Affinity Chromatography and Synthetic Inhibitors of Leukocyte Cathepsin G [jstage.jst.go.jp]
- 3. Eglin c and Fragments Peptide | Eglin c and Fragments Products [biosyn.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of specific cell permeable cathepsin G inhibitors resulted in reduced antigen processing in primary dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of Eglin c with polymorphonuclear cells: evidence for binding to the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. What are CTSG inhibitors and how do they work? [synapse.patsnap.com]
- 12. What are Chymotrypsin inhibitors and how do they work? [synapse.patsnap.com]
Interpreting unexpected results with Eglin c (41-49)
Technical Support Center: Eglin c (41-49)
Welcome to the technical support center for Eglin c (41-49). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this peptide.
Frequently Asked Questions (FAQs)
Q1: What is Eglin c (41-49) and what are its specific targets?
A1: Eglin c (41-49) is a synthetic nonapeptide fragment (H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OMe) derived from Eglin c, a 70-amino acid protease inhibitor originally found in the medicinal leech (Hirudo medicinalis).[1][2] Unlike the full-length protein which has broad activity, the Eglin c (41-49) fragment has a specific inhibitory profile. It has been shown to inhibit cathepsin G and α-chymotrypsin .[1][3][4][5] Critically, this fragment does not inhibit leukocyte elastase, even though the parent Eglin c protein is a potent inhibitor of it.[1][3] This specificity is a key consideration in experimental design.
Q2: I'm not seeing any inhibition of my target protease. What could be the cause?
A2: This is a common issue that can stem from several sources.
-
Incorrect Target Enzyme: Confirm your target is cathepsin G or α-chymotrypsin. Eglin c (41-49) does not inhibit leukocyte elastase.[1][3] Furthermore, even within an enzyme family, activity can vary. For example, full-length Eglin c poorly inhibits human chymotrypsin-like protease (CTRL) compared to other chymotrypsins, demonstrating that isoform-specific differences can lead to unexpected results.[2][6]
-
Peptide Integrity: Peptides are susceptible to degradation. Ensure the peptide has been stored correctly (typically lyophilized at -20°C or colder) and was reconstituted in a suitable, fresh buffer. Repeated freeze-thaw cycles should be avoided.
-
Experimental Conditions: The pH, buffer composition, and presence of co-solvents can significantly impact both enzyme activity and inhibitor binding. The interaction between elastase and Eglin c, for instance, is known to be pH-dependent.[7]
-
Assay Sensitivity: Your assay may not be sensitive enough to detect inhibition, especially if the enzyme or substrate concentrations are not optimal.
For a more detailed breakdown, please see the Troubleshooting Guide below.
Q3: What could be causing unexpected cellular effects or toxicity?
A3: While Eglin c itself is noted to be virtually non-toxic in some initial studies, working with any synthetic peptide carries inherent risks.[8] Unregulated or unpurified peptides can contain contaminants from the synthesis process that may cause cellular stress or allergic-type reactions.[9] Furthermore, introducing any biologically active molecule can have off-target effects. These can range from metabolic disruption to triggering unintended immune responses.[10] If you observe unexpected cytotoxicity or other effects, consider running a control with just the vehicle buffer and verifying the purity of your peptide stock.
Troubleshooting Guides
Problem 1: No inhibition of Human Leukocyte Elastase is observed.
-
Likely Cause: This is the expected result.
-
Explanation: The Eglin c (41-49) fragment is known to be selective. Studies have explicitly shown that while it inhibits cathepsin G and α-chymotrypsin, it does not act on leukocyte elastase.[1][3] This is different from the full-length Eglin c protein, which inhibits all three.
-
Solution: If your goal is to inhibit leukocyte elastase, you must use the full-length Eglin c protein or a different fragment, such as Eglin c (60-63).[1][3]
Problem 2: Inhibition of Cathepsin G or α-Chymotrypsin is weak or absent.
-
Explanation: This indicates a potential issue with the peptide's integrity, the assay setup, or the specific reagents used. Use the following decision tree and table to diagnose the problem.
Problem 3: High variability or poor reproducibility between experiments.
-
Explanation: This often points to inconsistencies in protocol execution or the stability of reagents.
| Possible Cause | Recommended Solution |
| Peptide Instability | Aliquot the peptide upon reconstitution to avoid multiple freeze-thaw cycles. Use freshly prepared solutions for each experiment. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. For fluorescence-based assays, pipetting variations can significantly affect background signal.[11] |
| Enzyme Activity Fluctuation | Prepare enzyme aliquots to ensure consistent starting activity. Avoid storing diluted enzyme solutions for extended periods. |
| Temperature/Incubation Time | Use a temperature-controlled plate reader or water bath. Ensure incubation times are precisely the same for all samples and experiments. |
Data Presentation
The inhibitory profile of Eglin c (41-49) is highly specific. The following table summarizes its known activity.
| Target Enzyme | Organism/Source | Ki (Inhibition Constant) | Result | Reference |
| Cathepsin G | Human Leukocyte | 4.0 x 10⁻⁵ M (40 µM) | Inhibition | [3][4] |
| α-Chymotrypsin | Bovine Pancreas | 2.0 x 10⁻⁵ M (20 µM) | Inhibition | [3][4][5] |
| Leukocyte Elastase | Human | No Inhibition | No Inhibition | [1][3] |
| Chymotrypsin-Like Protease (CTRL) | Human | Not determined for fragment, but full-length Eglin c shows very weak inhibition (KD ~100 nM) | Likely Weak/No Inhibition | [2] |
Experimental Protocols
Protocol 1: General In Vitro Protease Inhibition Assay (Chromogenic Substrate)
This protocol provides a general framework for assessing the inhibitory activity of Eglin c (41-49) against cathepsin G or α-chymotrypsin.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Enzyme Stock: Reconstitute the protease (e.g., Cathepsin G) in the assay buffer to a known stock concentration. Aliquot and store at -80°C.
-
Substrate Stock: Dissolve a specific chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA for cathepsin G) in a suitable solvent (like DMSO) to create a high-concentration stock.
-
Inhibitor (Eglin c 41-49): Reconstitute the lyophilized peptide in sterile, nuclease-free water or assay buffer to create a 1-10 mM stock solution. Aliquot and store at -20°C or below.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of Eglin c (41-49) in assay buffer.
-
To each well, add:
-
50 µL of Assay Buffer.
-
10 µL of the diluted Eglin c (41-49) solution (or buffer for control wells).
-
20 µL of a working dilution of the enzyme.
-
-
Mix gently and pre-incubate the plate for 15-30 minutes at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.
-
Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 405 nm for pNA substrates).
-
Measure the absorbance kinetically (every 60 seconds for 15-30 minutes) or as a single endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well (change in absorbance/time).
-
Plot the % Inhibition vs. the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
-
Protocol 2: Assessing Peptide Stability with RP-HPLC
This protocol can be used to check for degradation of your Eglin c (41-49) stock.[2]
-
Sample Preparation:
-
Incubate your peptide (e.g., 15 µM) in the relevant experimental buffer at the experimental temperature (e.g., 24°C).
-
As a control, incubate the peptide in the buffer without any enzyme.
-
Withdraw samples at different time points (e.g., 0, 16, 40, 120 hours).
-
Stop any potential enzymatic reaction by adding a small volume of a strong acid like 50% formic acid to a final concentration of 5%.
-
-
HPLC Analysis:
-
Column: Use a Reverse-Phase (RP) C4 or C18 column suitable for peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: Acetonitrile with 0.09% TFA.
-
Method: Inject the acidified sample onto the column. Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: Monitor the elution profile at ~214 nm or ~280 nm.
-
-
Data Analysis:
-
Compare the chromatograms from different time points.
-
Degradation is indicated by a decrease in the area of the main peptide peak and the appearance of new peaks.
-
Quantify the percentage of intact inhibitor remaining over time by comparing the peak area at each time point to the T=0 sample.
-
Signaling Pathway Visualization
The diagram below illustrates the basic mechanism of action for Eglin c (41-49). In inflammatory conditions, proteases like Cathepsin G are released and can cleave various substrates, contributing to tissue damage. Eglin c (41-49) acts by binding to the active site of Cathepsin G, preventing this cleavage.
References
- 1. Eglin c and Fragments Peptide | Eglin c and Fragments Products [biosyn.com]
- 2. The High‐Affinity Chymotrypsin Inhibitor Eglin C Poorly Inhibits Human Chymotrypsin‐Like Protease: Gln192 and Lys218 Are Key Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The High-Affinity Chymotrypsin Inhibitor Eglin C Poorly Inhibits Human Chymotrypsin-Like Protease: Gln192 and Lys218 Are Key Determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A brief review of the biochemistry and pharmacology of Eglin c, an elastase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Overcoming In Vivo Limitations of Eglin c (41-49)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with the peptide Eglin c (41-49).
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Q1: My Eglin c (41-49) peptide shows good in vitro activity but appears inactive in my animal model. What are the potential causes and solutions?
A1: This is a common challenge when transitioning from in vitro to in vivo studies. The discrepancy often arises from poor bioavailability and rapid degradation of the peptide in the physiological environment.
Troubleshooting Steps:
-
Assess Peptide Stability: Eglin c (41-49), like many small peptides, is susceptible to rapid degradation by proteases in the bloodstream and tissues.
-
Recommendation: Perform a preliminary in vitro stability assay using plasma from the animal model species to determine the peptide's half-life.
-
-
Evaluate Bioavailability: The route of administration significantly impacts the amount of peptide that reaches the systemic circulation.
-
Recommendation: If using oral administration, consider that peptides generally have very low oral bioavailability. Switch to parenteral routes like intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection for initial in vivo efficacy studies.
-
-
Consider Formulation Strategies: The formulation can protect the peptide from degradation and improve its pharmacokinetic profile.
-
Recommendation: Explore formulating Eglin c (41-49) with penetration enhancers or encapsulating it in delivery systems.
-
Q2: I am observing high variability in the response to Eglin c (41-49) between individual animals in my study. How can I reduce this variability?
A2: High inter-individual variability can mask the true effect of your peptide. Several factors related to the experimental protocol and the peptide itself can contribute to this.
Troubleshooting Steps:
-
Standardize Administration Technique: Inconsistent injection technique can lead to variable absorption rates.
-
Recommendation: Ensure all personnel are thoroughly trained on the chosen administration route. For subcutaneous injections, use a consistent site and depth.
-
-
Verify Peptide Formulation Homogeneity: If using a suspension or emulsion, ensure it is well-mixed before each administration.
-
Recommendation: Vortex the peptide formulation immediately before drawing it into the syringe for each animal.
-
-
Control for Biological Variables: Factors such as age, weight, and health status of the animals can influence drug metabolism and response.
-
Recommendation: Use animals from a similar age and weight range and ensure they are all healthy and properly acclimatized before starting the experiment.
-
Q3: How can I improve the in vivo half-life and exposure of Eglin c (41-49)?
A3: Extending the systemic circulation time of Eglin c (41-49) is crucial for enhancing its therapeutic potential. Several chemical modification and formulation strategies can be employed.
Potential Solutions:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic volume, which can reduce renal clearance and shield it from proteolytic enzymes.[1]
-
Lipidation: Acylating the peptide with a fatty acid chain can promote binding to serum albumin, thereby extending its half-life.
-
Microencapsulation: Encapsulating the peptide in biodegradable polymers like PLGA can provide a sustained release profile.[2]
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids at strategic positions can increase resistance to enzymatic degradation.
-
Cyclization: Cyclizing the peptide can make it less susceptible to exopeptidases.[1]
Data Presentation: Strategies to Enhance Peptide Bioavailability
The following table summarizes various strategies to overcome the limitations of peptides like Eglin c (41-49) in vivo. The values presented are illustrative for small peptides and should be experimentally determined for Eglin c (41-49).
| Strategy | Mechanism of Action | Expected Impact on Half-life | Expected Impact on Bioavailability | Key Considerations |
| PEGylation | Increases hydrodynamic size, shields from proteases.[1] | Significant increase (hours to days) | Moderate to high increase | Potential for reduced activity due to steric hindrance. |
| Lipidation | Promotes albumin binding, reducing renal clearance. | Moderate to significant increase (hours) | Moderate increase | Can affect solubility and tissue distribution. |
| Microencapsulation (e.g., PLGA) | Provides sustained release from a depot.[2] | Prolonged release over days to weeks | High local bioavailability, variable systemic | Requires specialized formulation expertise. |
| Amino Acid Substitution (D-amino acids) | Increases resistance to proteolytic degradation. | Moderate increase (minutes to hours) | Moderate increase | Can alter peptide conformation and activity. |
| Encapsulation in Liposomes | Protects from degradation and facilitates cellular uptake.[1] | Moderate increase | Moderate increase | Potential for immunogenicity and stability issues. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the half-life of Eglin c (41-49) in plasma.
Materials:
-
Eglin c (41-49) peptide
-
Freshly collected plasma (from the target animal species, e.g., rat, mouse) containing anticoagulant (e.g., EDTA, heparin)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) for protein precipitation
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of Eglin c (41-49) in PBS.
-
Spike the Eglin c (41-49) stock solution into pre-warmed (37°C) plasma to a final concentration of 10 µM.
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately add an equal volume of cold TCA to the aliquot to precipitate plasma proteins and stop enzymatic degradation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of intact Eglin c (41-49) using a validated LC-MS/MS method.
-
Plot the concentration of Eglin c (41-49) versus time and calculate the half-life (t½).
Visualizations
Caption: Workflow for evaluating Eglin c (41-49) in vivo.
Caption: Inhibition of a target protease by Eglin c (41-49).
Caption: Troubleshooting flowchart for Eglin c (41-49) in vivo studies.
References
Technical Support Center: Improving the Specificity of Eglin c (41-49)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of the protease inhibitor fragment, Eglin c (41-49), in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known inhibitory profile of Eglin c (41-49)?
A1: Eglin c (41-49) is a synthetic peptide fragment derived from Eglin c, a potent, naturally occurring serine protease inhibitor. The (41-49) fragment is known to inhibit cathepsin G and α-chymotrypsin.[1][2] It has been reported that this fragment does not inhibit leukocyte elastase.[3]
Q2: My Eglin c (41-49) appears to be inhibiting other proteases in my assay. What could be the reason?
A2: Off-target inhibition can occur for several reasons. Firstly, at high concentrations, the inhibitory effect of any peptide can become less specific. It is crucial to determine the optimal concentration range for your specific assay. Secondly, the purity of your synthetic Eglin c (41-49) should be verified, as contaminants could be responsible for the observed off-target effects. Finally, consider the possibility of indirect effects in your experimental system where the inhibition of cathepsin G or α-chymotrypsin might influence the activity of other proteases.
Q3: How can I improve the specificity of Eglin c (41-49) for my target protease?
A3: Improving specificity typically involves modifying the peptide sequence to enhance its interaction with the target protease while reducing its affinity for off-target proteases. A common and effective method is site-directed mutagenesis, where specific amino acid residues within the peptide are substituted. For Eglin c and its analogs, the P1 residue (Leucine at position 45 in the full-length protein) is a critical determinant of specificity.
Q4: What are some general strategies to enhance the stability and specificity of peptide inhibitors?
A4: Several strategies can be employed to improve the characteristics of peptide inhibitors like Eglin c (41-49). Cyclization, the process of creating a cyclic peptide, can enhance stability and may also increase specificity by constraining the peptide's conformation. The incorporation of unnatural amino acids can also improve resistance to proteolysis and fine-tune binding affinity. Additionally, N-methylation of the peptide backbone can increase metabolic stability.
Data Presentation: Inhibitory Profile of Eglin c Fragments
The following table summarizes the known and inferred inhibitory constants (Ki) for Eglin c (41-49) and the full-length Eglin c against various serine proteases. This data is essential for assessing the specificity of the peptide fragment.
| Inhibitor | Protease | Ki Value | Citation |
| Eglin c (41-49) | Cathepsin G | 42 µM | [1][2] |
| Eglin c (41-49) | α-Chymotrypsin | 20 µM | [1][2] |
| Eglin c (41-49) | Leukocyte Elastase | No inhibition reported | [3] |
| Eglin c (full-length) (as proxy) | Trypsin | No inhibition reported | [4] |
| Eglin c (full-length) (as proxy) | Plasmin | No inhibition reported | [3] |
| Eglin c (full-length) (as proxy) | Chymase | 44 nM | [5] |
Experimental Protocols
Protocol: Site-Directed Mutagenesis of Eglin c (41-49) to Enhance Specificity
This protocol provides a general framework for modifying the amino acid sequence of Eglin c (41-49) to improve its specificity. The example focuses on altering the P1 residue (Leucine at position 45 of the full-length Eglin c), which is a key determinant of serine protease inhibitor specificity.
Objective: To create variants of Eglin c (41-49) with enhanced specificity for a target protease by substituting the P1 residue.
Materials:
-
Template DNA encoding the Eglin c (41-49) peptide sequence.
-
Mutagenic primers containing the desired nucleotide change.
-
High-fidelity DNA polymerase.
-
dNTPs.
-
PCR reaction buffer.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
-
LB agar plates with appropriate antibiotic selection.
-
DNA sequencing reagents.
-
Peptide synthesizer.
-
HPLC for peptide purification.
-
Mass spectrometer for peptide characterization.
-
Protease inhibition assay reagents.
Methodology:
-
Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation at the codon corresponding to the P1 residue. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
Mutagenesis PCR:
-
Set up the PCR reaction with the template DNA, mutagenic primers, high-fidelity DNA polymerase, dNTPs, and reaction buffer.
-
Perform PCR with a sufficient number of cycles (typically 12-18) to amplify the mutated plasmid.
-
-
DpnI Digestion:
-
Following PCR, digest the parental, methylated template DNA by adding DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1 hour.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification of Mutation:
-
Select several colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation.
-
-
Peptide Synthesis and Purification:
-
Synthesize the wild-type and mutated Eglin c (41-49) peptides using a solid-phase peptide synthesizer.
-
Purify the peptides by reverse-phase HPLC.
-
Confirm the identity and purity of the peptides by mass spectrometry.
-
-
Protease Inhibition Assay:
-
Determine the inhibitory activity (Ki or IC50) of the wild-type and mutated peptides against the target protease and a panel of off-target proteases.
-
This is typically done by measuring the rate of substrate hydrolysis by the protease in the presence of varying concentrations of the inhibitor.
-
Mandatory Visualization
Signaling Pathway of Cathepsin G in Inflammation
Caption: Cathepsin G released from neutrophils can activate PARs, initiating intracellular signaling cascades.
Experimental Workflow for Improving Peptide Inhibitor Specificity
Caption: A workflow for systematically improving the specificity of a peptide inhibitor.
Troubleshooting Guide
Q: I am observing low recovery of my synthetic Eglin c (41-49) after purification. What could be the cause?
A: Low recovery of synthetic peptides can be due to several factors. One common issue is poor solubility of the peptide. Try dissolving the peptide in different solvent systems, such as those containing organic solvents like acetonitrile or DMSO, or using buffers with different pH values. Another potential cause is non-specific binding of the peptide to labware, such as pipette tips and microcentrifuge tubes. To mitigate this, consider using low-retention plasticware. Finally, ensure that your purification protocol, particularly the HPLC conditions, is optimized for your specific peptide sequence.
Q: My modified Eglin c (41-49) has lower inhibitory activity than the wild-type peptide. How can I troubleshoot this?
A: A decrease in inhibitory activity after mutagenesis suggests that the introduced mutation has negatively impacted the peptide's ability to bind to the target protease. It is possible that the substituted amino acid is sterically hindering the interaction or has unfavorable electrostatic properties. In this case, consider substituting the residue with other amino acids of different sizes and charges. It is also important to re-verify the concentration of your peptide stock solution, as inaccuracies can lead to misleading results in inhibition assays.
Q: How do I choose which amino acid to substitute to improve specificity?
A: The choice of which amino acid to substitute is critical. For serine protease inhibitors like Eglin c, the P1 residue is a primary determinant of specificity and is an excellent starting point for mutagenesis. The optimal P1 residue depends on the S1 pocket of the target protease. For example, to target trypsin-like proteases, a positively charged residue like arginine or lysine at the P1 position is often preferred. For chymotrypsin-like proteases, a large hydrophobic residue is typically favored. If modifying the P1 residue is not sufficient, consider residues in the surrounding binding loop (P2, P3, P1', etc.) as they also contribute to the binding affinity and specificity. Computational modeling of the peptide-protease interaction can also provide valuable insights into which residues to target for modification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eglin c and Fragments Peptide | Eglin c and Fragments Products [biosyn.com]
- 4. Inhibition of human pancreatic proteinases by mucus proteinase inhibitor, eglin c and aprotinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mast cell chymase by eglin c and antileukoprotease (HUSI-I). Indications for potential biological functions of these inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Eglin c (41-49) and Other Cathepsin G Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Eglin c (41-49) with other notable Cathepsin G (CatG) inhibitors, supported by experimental data and detailed methodologies. Cathepsin G is a serine protease found in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during an inflammatory response, it is released into the extracellular space where it contributes to pathogen destruction and tissue remodeling.[1][2] However, dysregulated Cathepsin G activity is implicated in various inflammatory and autoimmune diseases, making it a significant therapeutic target.[1][2]
Overview of Inhibitors
Eglin c (41-49) is a nonapeptide fragment derived from the active center of Eglin c, a potent 70-amino-acid proteinase inhibitor originally isolated from the medicinal leech Hirudo medicinalis.[3][4][5] Unlike the full-length protein which is a powerful inhibitor of both elastase and cathepsin G, the (41-49) fragment shows selectivity, inhibiting Cathepsin G and α-chymotrypsin but not leukocyte elastase.[5]
Other inhibitors of Cathepsin G span a wide range of molecular types, including naturally occurring serpins, small molecules, and novel compounds like nucleic acid aptamers and glycosaminoglycan mimetics. These inhibitors vary significantly in their mechanism, potency, and specificity.
Quantitative Comparison of Inhibitor Performance
The efficacy of various Cathepsin G inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The table below summarizes these key performance metrics for Eglin c (41-49) and a selection of other inhibitors.
| Inhibitor | Type | Target(s) | Potency (Ki / IC50) | Notes |
| Eglin c (41-49) | Peptide Fragment | Cathepsin G, α-chymotrypsin | Ki = 42 µM (CatG)[3][6], Ki = 20 µM (α-chymotrypsin)[3][6] | A different study reported a Ki of 2.2 µM for Cathepsin G. Does not inhibit leukocyte elastase.[5] |
| Eglin c (full length) | Protein (Serpin Family) | Cathepsin G, Elastase, Chymotrypsin | Ki ≈ 0.1 nM (for HLE and CatG)[7] | Potent, broad-spectrum serine protease inhibitor.[5][8] |
| Cathepsin G Inhibitor I | Small Molecule | Cathepsin G | IC50 = 53 nM[9] | Highly selective. Weakly inhibits chymotrypsin (Ki = 1.5 µM) and poorly inhibits elastase and thrombin (IC50 > 100 µM).[9] |
| α1-Antichymotrypsin | Protein (Serpin) | Cathepsin G, Chymotrypsin-like proteases | N/A | The primary physiological inhibitor of Cathepsin G in plasma.[10] |
| NSGM 25 | Glycosaminoglycan Mimetic | Cathepsin G | IC50 ≈ 50 nM[11] | A structurally-defined, octasulfated di-quercetin that acts as an allosteric inhibitor.[11] |
| DNA Aptamers (TG repeats) | Nucleic Acid | Cathepsin G | N/A | Binds with high affinity to the highly cationic surface of Cathepsin G, leading to potent inhibition.[12] |
| Chymostatin | Peptide Aldehyde | Cathepsin G, Chymotrypsin | N/A | Selective inhibitor that forms strong electrostatic interactions with the enzyme's active site.[13] |
Mechanism of Action and Experimental Workflow
Cathepsin G in the Inflammatory Cascade
Cathepsin G is released from the azurophil granules of neutrophils upon stimulation by pathogens or inflammatory signals. In the extracellular space, it can degrade components of the extracellular matrix (ECM), process cytokines and chemokines to modulate the immune response, and participate directly in killing pathogens. Inhibitors block these downstream effects by binding to the enzyme.
Caption: Role of Cathepsin G in inflammation and the point of intervention for inhibitors.
Experimental Protocols
In Vitro Cathepsin G Inhibition Assay (Colorimetric)
This protocol outlines a common method for determining the inhibitory potential of a compound against Cathepsin G by measuring the reduction in the cleavage of a chromogenic substrate.
1. Materials and Reagents:
-
Enzyme: Purified human neutrophil Cathepsin G.
-
Assay Buffer: E.g., 100 mM Tris-HCl, pH 7.5, containing 500 mM NaCl.[14]
-
Substrate: A specific chromogenic substrate for Cathepsin G, such as Suc-Ala-Ala-Pro-Phe-p-Nitroanilide (Suc-AAPF-pNA).
-
Inhibitor: The test compound (e.g., Eglin c 41-49) dissolved in an appropriate solvent (e.g., DMSO or water).
-
Positive Control: A known Cathepsin G inhibitor (e.g., Cathepsin G Inhibitor I).
-
Apparatus: 96-well microplate and a microplate reader capable of measuring absorbance at 405 nm.
2. Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in Assay Buffer.
-
Plate Setup: In a 96-well plate, add the diluted inhibitor solutions to the respective wells. Include wells for a negative control (no inhibitor) and a background control (no enzyme).
-
Pre-incubation: Add a fixed concentration of Cathepsin G to each well (except background controls). Allow the plate to incubate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[14][15]
-
Reaction Initiation: Add the chromogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The p-Nitroaniline (pNA) released by substrate cleavage produces a yellow color.[15][16]
-
Data Analysis:
-
Calculate the reaction rate (velocity) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates relative to the uninhibited control (0% inhibition) and the background (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vitro enzyme inhibition assay.
Caption: Standard workflow for determining the IC50 of a Cathepsin G inhibitor.
Conclusion
The landscape of Cathepsin G inhibitors is diverse, ranging from peptide fragments like Eglin c (41-49) to highly potent small molecules and biologics. While Eglin c (41-49) demonstrates moderate inhibitory activity and interesting selectivity against Cathepsin G over elastase, its potency is significantly lower than its parent protein, Eglin c, and other synthetic inhibitors like Cathepsin G Inhibitor I. The choice of an inhibitor for research or therapeutic development will depend on the required balance of potency, selectivity, and pharmacokinetic properties. The methodologies described provide a standardized framework for evaluating and comparing the performance of these and future Cathepsin G-targeting compounds.
References
- 1. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CTSG inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amino Acids and Peptides. XXIX. Synthesis of Peptide Fragments Related to Active Center of Eglin c and Studies on the Relationship between Their Structure and Their Inhibitory Activity against Cathepsin G and α-Chymotrypsin [jstage.jst.go.jp]
- 5. Eglin c and Fragments Peptide | Eglin c and Fragments Products [biosyn.com]
- 6. Synthesis of peptide fragments related to eglin c and examination of their inhibitory effect on human leukocyte elastase, cathepsin G and alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eglin c, a pharmacologically active elastase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A brief review of the biochemistry and pharmacology of Eglin c, an elastase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cathepsin G-Dependent Modulation of Platelet Thrombus Formation In Vivo by Blood Neutrophils | PLOS One [journals.plos.org]
- 10. Effective DNA Inhibitors of Cathepsin G by In Vitro Selection [mdpi.com]
- 11. Homogeneous, Synthetic, Non-Saccharide Glycosaminoglycan Mimetics as Potent Inhibitors of Human Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective DNA Inhibitors of Cathepsin G by In Vitro Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. abcam.com [abcam.com]
- 16. assaygenie.com [assaygenie.com]
Head-to-head comparison of Eglin c (41-49) and alpha-1 antitrypsin
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of serine protease inhibitors, both endogenous proteins and synthetic peptides play crucial roles in regulating physiological processes and serving as potential therapeutic agents. This guide provides a detailed head-to-head comparison of Eglin c (41-49), a peptide fragment derived from the medicinal leech, and Alpha-1 Antitrypsin (AAT), a major circulating human serine protease inhibitor. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate these two inhibitors for their specific research and therapeutic applications.
Biochemical and Physicochemical Properties
A fundamental comparison of Eglin c (41-49) and alpha-1 antitrypsin reveals significant differences in their size, origin, and primary targets. Eglin c (41-49) is a small, synthetically accessible peptide, while alpha-1 antitrypsin is a large, complex glycoprotein of human origin.
| Property | Eglin c (41-49) | Alpha-1 Antitrypsin (AAT) |
| Molecular Weight | 1063.23 Da[1] | ~52 kDa[2] |
| Composition | 9 amino acid peptide (Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr)[1][3] | 394 amino acid glycoprotein[4] |
| Source | Synthetic peptide fragment of Eglin c from Hirudo medicinalis | Primarily human liver, also macrophages and bronchial epithelial cells |
| Primary Targets | Cathepsin G, α-Chymotrypsin | Neutrophil Elastase, Proteinase 3, Cathepsin G |
Mechanism of Action
Both Eglin c (41-49) and alpha-1 antitrypsin are serine protease inhibitors, but they belong to different classes and employ distinct, albeit related, inhibitory mechanisms.
Eglin c (41-49) , as a small peptide inhibitor, is believed to follow the standard mechanism of competitive inhibition . In this model, the inhibitor acts as a substrate mimic, binding tightly to the active site of the target protease. The specific amino acid sequence of Eglin c (41-49) is recognized by the protease, but the peptide is cleaved at a very slow rate, effectively sequestering the enzyme and preventing it from acting on its physiological substrates.
Alpha-1 Antitrypsin , a member of the serpin (serine protease inhibitor) superfamily , utilizes a more complex and highly efficient suicide substrate inhibition mechanism .[4][5] The reactive center loop (RCL) of AAT presents a "bait" sequence to the target protease.[5][6] Upon cleavage of the RCL by the protease, AAT undergoes a dramatic conformational change.[4][5] This change involves the insertion of the cleaved RCL into the main β-sheet of the serpin, which in turn distorts and inactivates the covalently attached protease.[4][5][6] This mechanism is essentially irreversible, forming a stable inhibitor-enzyme complex.
References
- 1. Frontiers | Structural characterization and conformational dynamics of alpha-1 antitrypsin pathogenic variants causing alpha-1-antitrypsin deficiency [frontiersin.org]
- 2. Extended cleavage specificity of human neutrophil cathepsin G: A low activity protease with dual chymase and tryptase-type specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.graphpad.com [cdn.graphpad.com]
- 6. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
